Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIWRCBBMGTEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374884 | |
| Record name | Methyl 3-(2-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54177-02-5 | |
| Record name | Methyl 3-(2-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the development of various pharmaceutical compounds. The synthesis is primarily achieved through a mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.
Synthetic Pathway: Mixed Claisen Condensation
The synthesis of this compound is effectively carried out via a mixed or crossed Claisen condensation.[1][2] This reaction involves the acylation of an enolizable ester, in this case, methyl acetate, by a non-enolizable ester, methyl 2-methoxybenzoate.[2][3][4] Methyl 2-methoxybenzoate lacks α-hydrogens, preventing it from undergoing self-condensation and allowing it to act solely as the electrophilic acylating agent.[2][3] The reaction is mediated by a strong base, typically sodium methoxide, to generate the required ester enolate.[5]
The overall reaction is as follows:
Reaction Mechanism:
The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base, sodium methoxide, abstracts an acidic α-hydrogen from methyl acetate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The nucleophilic enolate of methyl acetate attacks the electrophilic carbonyl carbon of methyl 2-methoxybenzoate, forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating a methoxide leaving group to yield the desired β-keto ester, this compound.
-
Deprotonation of Product: The newly formed β-keto ester has acidic protons on the α-carbon situated between the two carbonyl groups. The methoxide base deprotonates this position, forming a highly resonance-stabilized enolate. This final, essentially irreversible deprotonation drives the reaction equilibrium towards the product.
-
Protonation (Work-up): A final acidic work-up step is required to neutralize the reaction mixture and protonate the enolate, yielding the final neutral product.
Below is a diagram illustrating the logical flow of the synthetic pathway.
Quantitative Data
The following table summarizes representative quantitative data for the mixed Claisen condensation synthesis of aryl β-keto esters, which is analogous to the synthesis of the target compound. Yields and reaction times can vary based on the specific substrate, base, and reaction conditions.
| Parameter | Value | Reference |
| Typical Yield | 65-85% | Based on analogous reactions |
| Reaction Temperature | 25-80°C | [6] |
| Reaction Time | 2-6 hours | General knowledge |
| Purity (after purification) | >95% | General knowledge |
| Scale | Laboratory (mmol to mol) | General knowledge |
Experimental Protocol
This section details a representative experimental protocol for the synthesis of this compound.
Materials and Reagents:
-
Methyl 2-methoxybenzoate
-
Methyl acetate
-
Sodium methoxide (or sodium hydride)
-
Anhydrous Toluene (or THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or vacuum distillation
Procedure:
-
Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and dried thoroughly. The system is then placed under an inert atmosphere of nitrogen or argon.
-
Addition of Base and Solvent: Anhydrous toluene is added to the flask, followed by the cautious addition of sodium methoxide. The resulting suspension is stirred.
-
Formation of Enolate: Methyl acetate is added dropwise to the stirred suspension of the base in toluene at room temperature. To control self-condensation, the methyl acetate can be added slowly to a mixture of the base and methyl 2-methoxybenzoate.[2]
-
Addition of Electrophile: Methyl 2-methoxybenzoate is then added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux (or stirred at a specified temperature) for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: After the reaction is complete, the mixture is cooled to 0°C in an ice bath. The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by either vacuum distillation or silica gel column chromatography (using a mixture of hexanes and ethyl acetate as the eluent) to afford pure this compound.
The following diagram outlines the general experimental workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 3. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 8.2 Other types of Claisen Condensation – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 6. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Chemical Properties of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
Introduction
Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, also known as methyl 2-methoxybenzoylacetate, is a β-keto ester derivative of anisole. The presence of the methoxy group at the ortho position on the phenyl ring, combined with the reactive β-keto ester moiety, makes this compound a potentially valuable intermediate in organic synthesis. Its structural features suggest applications in the synthesis of heterocyclic compounds, pharmaceuticals, and other complex organic molecules. This document provides a detailed overview of its predicted chemical properties, a plausible synthetic route, and standard analytical methodologies.
Chemical and Physical Properties
Specific experimental data for this compound is not available. However, the properties can be estimated by examining its structural isomers and related compounds.
Predicted Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated to be >250 °C at 760 mmHg |
| Melting Point | Estimated to be in the range of 30-50 °C |
| Density | Estimated to be ~1.15 g/cm³ |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water. |
Comparative Data of Related Compounds
To provide context for the predicted properties, the following table summarizes the known physical properties of closely related isomers and analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Reference |
| Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | C₁₁H₁₂O₄ | 208.21 | - | - | [1] |
| Methyl 3-(4-methoxyphenyl)-3-oxopropanoate | C₁₁H₁₂O₄ | 208.21 | 135 °C / 0.27 mmHg | 40-42 °C | [2] |
| Methyl 3-(2-methoxyphenyl)propanoate | C₁₁H₁₄O₃ | 194.23 | - | - | [3] |
| Methyl 2-methoxybenzoate | C₉H₁₀O₃ | 166.17 | 248 °C | - | [4] |
Synthesis and Experimental Protocols
The most common and direct method for the synthesis of β-keto esters is the Claisen condensation.
Proposed Synthetic Route: Claisen Condensation
This compound can be synthesized via a Claisen condensation reaction between methyl 2-methoxybenzoate and methyl acetate, using a strong base such as sodium methoxide or sodium hydride.
Reaction Scheme:
Caption: Proposed synthesis of this compound via Claisen condensation.
Detailed Experimental Protocol (Adapted from similar syntheses)
Materials:
-
Methyl 2-methoxybenzoate
-
Methyl acetate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (Schlenk line or nitrogen balloon)
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (1.1 equivalents). Anhydrous THF is added to create a slurry.
-
Addition of Reactants: A solution of methyl 2-methoxybenzoate (1.0 equivalent) and methyl acetate (3.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux (e.g., 50-60 °C) for several hours (typically 4-16 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled in an ice bath, and the excess sodium hydride is quenched by the slow, dropwise addition of water. The mixture is then acidified to pH ~4-5 with 1 M HCl.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.
Analytical Characterization
The following are the expected spectral characteristics for this compound, based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted):
-
~12.0 ppm (s, broad, enol-OH): This signal, if present, indicates the existence of the enol tautomer. Its integration will be less than 1H.
-
7.8-6.9 ppm (m, 4H, Ar-H): A complex multiplet corresponding to the four protons on the aromatic ring.
-
~5.5 ppm (s, enol-CH): A singlet for the vinylic proton of the enol form.
-
~4.0 ppm (s, 2H, -CH₂-): A singlet for the methylene protons of the keto form.
-
~3.9 ppm (s, 3H, Ar-OCH₃): A sharp singlet for the methoxy group on the aromatic ring.
-
~3.7 ppm (s, 3H, -COOCH₃): A sharp singlet for the methyl ester group.
¹³C NMR (predicted):
-
~200 ppm (C=O, ketone): Carbonyl carbon of the ketone.
-
~168 ppm (C=O, ester): Carbonyl carbon of the ester.
-
~158 ppm (Ar-C-O): Aromatic carbon attached to the methoxy group.
-
~135-110 ppm (Ar-C): Aromatic carbons.
-
~56 ppm (Ar-OCH₃): Methoxy carbon.
-
~52 ppm (-COOCH₃): Methyl ester carbon.
-
~46 ppm (-CH₂-): Methylene carbon.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000 | C-H (aromatic) |
| ~2950 | C-H (aliphatic) |
| ~1745 | C=O (ester carbonyl) |
| ~1715 | C=O (ketone carbonyl) |
| ~1600, ~1490 | C=C (aromatic) |
| ~1250 | C-O (aryl ether) |
| ~1100 | C-O (ester) |
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
M⁺ at m/z = 208: Molecular ion peak.
-
m/z = 177: Loss of -OCH₃.
-
m/z = 149: Loss of -COOCH₃.
-
m/z = 135: [C₆H₄(OCH₃)CO]⁺ fragment (2-methoxybenzoyl cation), likely the base peak.
-
m/z = 107: Loss of CO from the 135 fragment.
-
m/z = 77: Phenyl cation.
Reactivity and Potential Applications
This compound is a versatile intermediate due to its multiple reactive sites.
General Reactivity of β-Keto Esters
References
An In-depth Technical Guide to Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, a keto ester of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific data for this compound, this guide leverages information on its closely related isomers, Methyl 3-(3-methoxyphenyl)-3-oxopropanoate and Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, to provide representative data and protocols. This document covers the chemical identity, physical and chemical properties, a plausible synthetic route based on the Claisen condensation, and potential applications in drug development, supported by data on the biological activities of similar molecular scaffolds.
Chemical Identity and Properties
While a specific CAS number for this compound could not be definitively identified in public databases, its molecular structure and properties can be inferred from its chemical name and the data available for its isomers.
Synonyms: Methyl 2-methoxybenzoylacetate
Molecular Formula: C₁₁H₁₂O₄
Molecular Weight: 208.21 g/mol
The structural isomers, Methyl 3-(3-methoxyphenyl)-3-oxopropanoate and Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, are well-documented and their properties provide a valuable reference point for understanding the target compound.
Table 1: Physicochemical Properties of Methyl 3-(aryl)-3-oxopropanoate Isomers
| Property | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | Methyl 3-(4-methoxyphenyl)-3-oxopropanoate |
| CAS Number | 779-81-7[1] | 22027-50-5[2] |
| Molecular Formula | C₁₁H₁₂O₄[1] | C₁₁H₁₂O₄[2] |
| Molecular Weight | 208.21 g/mol [1] | 208.21 g/mol [2] |
| Appearance | Not specified | Light yellow crystalline solid[2] |
| Melting Point | Not specified | 40-42 °C[2] |
| Boiling Point | Not specified | 135 °C at 0.27 mmHg[2] |
| Density | Not specified | 1.147 g/cm³ (Predicted)[2] |
Spectroscopic Data (Representative)
Table 2: Predicted and Representative Spectroscopic Data
| Technique | Predicted Features for this compound | Representative Data from Isomers/Related Compounds |
| ¹H NMR | Aromatic protons (approx. 6.8-7.8 ppm), Methylene protons (approx. 3.9 ppm), Methoxy protons (approx. 3.8 ppm), Methyl ester protons (approx. 3.7 ppm) | For Methyl 3-methoxypropionate (a related ester): characteristic shifts for methoxy and ester protons are observed.[3] |
| ¹³C NMR | Carbonyl carbons (approx. 167 and 192 ppm), Aromatic carbons, Methylene carbon, Methoxy carbon, Methyl ester carbon | For Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, characteristic carbonyl and aromatic signals are present.[1] |
| Mass Spectrometry (MS) | Molecular ion peak (m/z) at 208.21 | For Methyl 3-(4-methoxyphenyl)propanoate (lacking the 3-oxo group), the molecular ion peak is at m/z 194.[4] |
| Infrared (IR) Spectroscopy | Strong C=O stretching vibrations for the ketone and ester (approx. 1680-1750 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching. | For Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, a strong carbonyl stretch is observed around 1740 cm⁻¹.[5] |
Experimental Protocols: Synthesis
A plausible and widely used method for the synthesis of β-keto esters like this compound is the Claisen condensation .[6] This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. For the synthesis of the target compound, a crossed Claisen condensation between Methyl 2-methoxybenzoate and methyl acetate would be a suitable approach.
General Protocol for Crossed Claisen Condensation
Materials:
-
Methyl acetate
-
Sodium hydride (NaH) or Sodium methoxide (NaOMe) as the base
-
Anhydrous solvent (e.g., Toluene, THF)
-
Aqueous acid (e.g., HCl) for workup
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous MgSO₄)
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the anhydrous solvent and the base (e.g., sodium hydride).
-
Addition of Reactants: A mixture of Methyl 2-methoxybenzoate and an excess of methyl acetate is added dropwise to the stirred suspension of the base at a controlled temperature (often room temperature or slightly elevated).
-
Reaction: The reaction mixture is stirred under a nitrogen atmosphere for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: After the reaction is complete, the mixture is cooled in an ice bath and carefully quenched by the slow addition of a dilute aqueous acid to neutralize the excess base.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by techniques such as column chromatography or distillation under reduced pressure.
Caption: Generalized workflow for the synthesis of this compound via Claisen condensation.
Potential Applications in Drug Development
β-Keto esters are valuable intermediates in organic synthesis and have been explored for their biological activities. The presence of both a ketone and an ester functional group allows for a variety of chemical transformations, making them useful scaffolds in the design of novel therapeutic agents.
Role as a Synthetic Intermediate
The 1,3-dicarbonyl moiety is a key structural feature in many heterocyclic compounds with diverse pharmacological properties. This compound can serve as a precursor for the synthesis of:
-
Pyrazolones: These are synthesized by reacting β-keto esters with hydrazine derivatives and are known to exhibit antimicrobial and anticancer activities.[11]
-
Other Heterocycles: The reactive methylene group between the two carbonyls can be involved in various condensation reactions to form a wide range of heterocyclic systems.
Potential Biological Activities
While specific biological data for this compound is scarce, the biological activities of related methoxy-substituted compounds and β-keto esters suggest potential areas of investigation:
-
Antimicrobial Activity: Some β-keto esters have been shown to interfere with bacterial quorum sensing, a communication system involved in virulence and biofilm formation.[12]
-
Antifungal Activity: Ester derivatives containing a keto function have been designed and synthesized as inhibitors of glucosamine-6-phosphate synthase, showing antifungal activity against Candida albicans.[13]
-
Antiproliferative and Antioxidant Activity: Methoxy-substituted benzimidazole derivatives have demonstrated antiproliferative activity against cancer cell lines and significant antioxidant properties.[14] The methoxy group is known to play a role in the antioxidative ability of phenolic compounds.[14]
Caption: Potential applications of this compound in synthesis and drug discovery.
Safety Information
Specific safety data for this compound is not available. However, based on the data for its isomers and related compounds, the following general precautions should be taken.
Table 3: GHS Hazard Statements for Related Compounds
| Compound | GHS Hazard Statements |
| Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| Methyl 3-(2-methoxyphenyl)propanoate | H319: Causes serious eye irritation.[15] |
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a potentially valuable building block in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications by drawing upon data from its isomers and related compounds. Further research is warranted to fully elucidate the chemical and biological properties of this specific molecule. Researchers are encouraged to use the provided synthetic protocol as a starting point and to perform thorough characterization of the resulting product.
References
- 1. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | C11H12O4 | CID 2759698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Methyl 3-methoxypropionate(3852-09-3) 1H NMR spectrum [chemicalbook.com]
- 4. Methyl 3-(4-methoxyphenyl)propanoate | C11H14O3 | CID 300018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | 42245-42-1 [smolecule.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-甲氧基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Methyl 2-methoxybenzoate CAS 606-45-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. Methyl 2-methoxybenzoate | 606-45-1 [chemicalbook.com]
- 11. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methyl 3-(2-methoxyphenyl)propanoate | C11H14O3 | CID 562482 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Analysis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectral and spectrometric data for Methyl 3-(2-methoxyphenyl)-3-oxopropanoate. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside typical Infrared (IR) absorption frequencies. Furthermore, it outlines comprehensive, standardized experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug discovery by providing a foundational understanding of the spectroscopic characteristics of this molecule.
Predicted and Expected Spectral Data
The following tables summarize the predicted and expected spectral data for this compound. The NMR data has been generated using computational prediction tools, and the IR data is based on characteristic frequencies of the functional groups present in the molecule.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound. Predicted in CDCl₃ at 500 MHz.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H | 7.85 - 7.00 | Multiplet | 4H |
| -OCH₃ (aromatic) | 3.90 | Singlet | 3H |
| -CH₂- | 3.85 | Singlet | 2H |
| -OCH₃ (ester) | 3.75 | Singlet | 3H |
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound. Predicted in CDCl₃ at 125 MHz.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (ketone) | 195.0 |
| C=O (ester) | 168.0 |
| Ar-C (quaternary, attached to -OCH₃) | 158.0 |
| Ar-CH | 134.0 - 111.0 |
| Ar-C (quaternary, attached to C=O) | 128.0 |
| -OCH₃ (aromatic) | 56.0 |
| -OCH₃ (ester) | 52.5 |
| -CH₂- | 46.0 |
Expected Infrared (IR) Spectroscopy Data
Table 3: Expected Infrared (IR) Absorption Bands for this compound.
| Functional Group | Expected Absorption Range (cm⁻¹) | Bond Vibration |
| C=O (Ketone) | 1680 - 1700 | Stretch |
| C=O (Ester) | 1735 - 1750 | Stretch |
| C-O (Ester) | 1000 - 1300 | Stretch |
| C-O-C (Aromatic Ether) | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) | Stretch |
| C-H (Aromatic) | 3000 - 3100 (stretch), 690-900 (out-of-plane bend) | Stretch & Bend |
| C-H (Aliphatic) | 2850 - 3000 | Stretch |
Expected Mass Spectrometry (MS) Data
Table 4: Expected Mass-to-Charge Ratios (m/z) of Key Fragments for this compound.
| m/z | Proposed Fragment |
| 208 | [M]⁺ (Molecular Ion) |
| 177 | [M - OCH₃]⁺ |
| 149 | [M - COOCH₃]⁺ |
| 135 | [C₈H₇O₂]⁺ (2-methoxybenzoyl cation) |
| 107 | [C₇H₇O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed, representative methodologies for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Acquisition of ¹H NMR Spectrum:
-
Tune and shim the spectrometer for the sample.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the neat, solid compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample.
-
Data Collection: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.
Procedure:
-
Sample Introduction:
-
GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The compound will be separated from any impurities and introduced into the mass spectrometer.
-
Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.
-
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound.
Caption: General workflow for the analysis of a chemical compound.
An In-depth Technical Guide to Methyl 3-(2-methoxyphenyl)-3-oxopropanoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Methyl 3-(2-methoxyphenyl)-3-oxopropanoate is limited in publicly accessible literature. This guide provides a comprehensive overview of its predicted properties and available data for its close structural analogs, Methyl 3-(3-methoxyphenyl)-3-oxopropanoate and Methyl 3-(4-methoxyphenyl)-3-oxopropanoate, to serve as a valuable resource for researchers.
Introduction
This compound is a keto ester with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a methoxy-substituted benzene ring, a ketone, and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules. This guide summarizes the available physicochemical properties, spectral data, and potential synthetic routes for this compound and its structural isomers.
Physicochemical Properties
Table 1: Comparison of Physicochemical Properties of Methoxy-substituted Methyl 3-phenyl-3-oxopropanoate Isomers
| Property | This compound (Predicted/Unavailable) | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate[1] | Methyl 3-(4-methoxyphenyl)-3-oxopropanoate[2] |
| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol | 208.21 g/mol | 208.21 g/mol |
| Melting Point | Not available | Not available | 40-42°C |
| Boiling Point | Not available | Not available | 135°C at 0.27 mmHg |
| Density | Not available | Not available | 1.147 g/cm³ (Predicted) |
| pKa | Not available | Not available | 10.31 (Predicted) |
| Flash Point | Not available | Not available | 138.1°C |
Spectral Data
While specific spectral data for this compound is not available, the expected signals in ¹H NMR, ¹³C NMR, and IR spectra can be inferred from its structure and comparison with its isomers.
Expected Spectral Characteristics:
-
¹H NMR: Signals corresponding to the aromatic protons on the 2-methoxyphenyl group, a singlet for the methoxy group protons, a singlet for the methylene protons between the carbonyl groups, and a singlet for the methyl ester protons.
-
¹³C NMR: Resonances for the aromatic carbons, the two carbonyl carbons (ketone and ester), the methylene carbon, the methoxy carbon, and the methyl ester carbon.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone and the ester, C-O stretching for the ether and ester, and aromatic C-H stretching.
Experimental Protocols: Synthesis
A general and plausible method for the synthesis of this compound is the Claisen condensation reaction between methyl 2-methoxybenzoate and methyl acetate.
General Synthetic Protocol:
-
Reaction Setup: A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A mixture of methyl 2-methoxybenzoate and methyl acetate is added dropwise to the sodium methoxide solution at room temperature.
-
Reaction: The reaction mixture is then heated to reflux and stirred for several hours to ensure the completion of the condensation.
-
Work-up: After cooling to room temperature, the reaction is quenched by the addition of a dilute acid (e.g., HCl or H₂SO₄). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Caption: Proposed synthesis of this compound.
Biological Activity and Signaling Pathways
There is no information available in the searched scientific literature regarding the biological activity or involvement in signaling pathways of this compound or its close structural isomers. The reactivity of the β-keto ester moiety suggests potential for various biological interactions, but this remains to be experimentally verified.
Conclusion
This technical guide provides a summary of the predicted and analogous data for this compound. While specific experimental data for this compound is scarce, the information on its isomers offers a solid foundation for researchers interested in its synthesis and potential applications. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological properties.
References
Technical Guide: Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, also commonly known as methyl 2-methoxybenzoylacetate, is a beta-keto ester derivative of anisole. This class of compounds serves as a versatile scaffold and key intermediate in organic synthesis. The presence of a methoxy group at the ortho position of the phenyl ring, combined with the reactive β-keto ester moiety, makes it a valuable building block for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Its structural isomers, with the methoxy group at the meta and para positions, are also recognized for their utility in synthetic chemistry.
This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
Quantitative data for this compound and its isomers are summarized in the table below. It is important to note that while extensive data is available for the meta and para isomers, specific experimental data for the ortho isomer is less commonly reported.
| Property | This compound (ortho) | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate (meta) | Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (para) |
| IUPAC Name | This compound | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | Methyl 3-(4-methoxyphenyl)-3-oxopropanoate |
| Synonyms | Methyl 2-methoxybenzoylacetate | Methyl 3-methoxybenzoylacetate | Methyl 4-methoxybenzoylacetate |
| CAS Number | Not explicitly assigned | 779-81-7[1] | 22027-50-5[2] |
| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄[1] | C₁₁H₁₂O₄[2] |
| Molecular Weight | 208.21 g/mol | 208.21 g/mol [1] | 208.21 g/mol [2] |
| Appearance | Predicted: Colorless to pale yellow liquid/solid | - | White to off-white solid |
| Melting Point | Not available | Not available | 40-42 °C[2] |
| Boiling Point | Not available | Not available | 135 °C at 0.27 mmHg[2] |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents | Soluble in most organic solvents |
Synthesis of this compound
The primary synthetic route to this compound is through a Claisen condensation reaction. This reaction involves the base-mediated condensation of an ester with another carbonyl compound to form a β-keto ester or a β-diketone. In this specific synthesis, 2'-methoxyacetophenone serves as the ketone precursor, and dimethyl carbonate acts as the ester and acylating agent.
Experimental Protocol: Claisen Condensation
Materials:
-
2'-Methoxyacetophenone
-
Dimethyl carbonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.
-
Base Suspension: Anhydrous THF is added to the flask, followed by the careful addition of sodium hydride (1.2 equivalents). The suspension is stirred under a nitrogen atmosphere.
-
Addition of Reactants: A solution of 2'-methoxyacetophenone (1 equivalent) and dimethyl carbonate (3 equivalents) in anhydrous THF is prepared and added dropwise to the stirred sodium hydride suspension at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: After cooling the reaction mixture to 0 °C in an ice bath, the reaction is carefully quenched by the slow, dropwise addition of 1M HCl to neutralize the excess sodium hydride and the resulting alkoxide.
-
Extraction: The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are then washed sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented, its utility lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzoylacetate scaffold is a common feature in a variety of biologically active compounds.
Potential Synthetic Applications:
-
Synthesis of Heterocycles: The β-keto ester functionality is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent in many drug molecules.
-
Precursor for Bioactive Molecules: The methoxy group can be a key pharmacophoric feature or can be further modified (e.g., demethylated to a hydroxyl group) to modulate the biological activity of the final compound.
-
Scaffold for Combinatorial Chemistry: The reactive nature of this compound makes it suitable for use in combinatorial chemistry libraries to generate a diverse range of compounds for high-throughput screening.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via a Claisen condensation.
Caption: Workflow for the synthesis of the target compound.
Logical Relationship of Applications
This diagram shows the logical flow from the starting compound to its potential applications in the field of drug discovery.
Caption: Potential applications in drug development.
References
molecular weight of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
An In-depth Technical Guide to Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, an aromatic beta-keto ester. Due to the specificity of the ortho- (2-methoxy) isomer, this document synthesizes data from its closely related meta- (3-methoxy) and para- (4-methoxy) isomers, alongside established general methodologies in organic chemistry.
Physicochemical Properties
This compound is an organic compound featuring a methoxy-substituted benzene ring attached to a methyl propanoate backbone with a ketone at the beta position. Its properties are comparable to its isomers.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| IUPAC Name | This compound | N/A |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature | [2] |
| Canonical SMILES | COC1=CC=CC=C1C(=O)CC(=O)OC | N/A |
| InChI Key | (Isomer Dependent) | N/A |
| CAS Number | Not explicitly assigned in search results | N/A |
Synthesis Protocol: Acylation of Methyl Acetate
A common and effective method for synthesizing β-keto esters like this compound is the Claisen condensation, specifically the acylation of a ketone enolate. The following is a generalized protocol.
Reaction:
-
Reactants: Methyl 2-methoxybenzoate and Methyl acetate
-
Base: Sodium methoxide (NaOMe) or Sodium Hydride (NaH)
-
Solvent: Anhydrous solvent such as Tetrahydrofuran (THF) or Diethyl ether
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the anhydrous solvent.
-
Base Addition: Add the strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil) to the solvent.
-
Enolate Formation: Slowly add Methyl acetate dropwise to the stirred suspension at 0°C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the enolate.
-
Acylation: Add a solution of Methyl 2-methoxybenzoate in the anhydrous solvent to the enolate mixture dropwise. The reaction is typically exothermic. Maintain the temperature and stir for several hours or until Thin-Layer Chromatography (TLC) indicates the consumption of the starting material.[3]
-
Quenching: Carefully quench the reaction by pouring it into an acidic aqueous solution (e.g., 10% HCl) cooled in an ice bath.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[3]
-
Washing & Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over an anhydrous salt such as magnesium sulfate (MgSO₄).[3]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified via flash column chromatography on silica gel.
Analytical Workflow
The identity and purity of the synthesized this compound must be confirmed. This typically involves a combination of chromatographic separation and spectroscopic analysis.
General Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane or methanol).
-
Chromatographic Separation: Inject the sample into a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system to separate it from any residual impurities.[4][5]
-
Mass Spectrometry (MS): Couple the chromatograph to a mass spectrometer. The MS detector will fragment the molecule and provide a mass spectrum, which can confirm the molecular weight (m/z = 208.21) and provide structural information based on fragmentation patterns.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the structure by showing the chemical shifts, integration, and splitting patterns of all hydrogen atoms.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
-
Purity Assessment: The purity is determined from the GC or HPLC chromatogram by comparing the peak area of the product to the total area of all peaks.
Biological Activity and Applications
While specific biological activities for the ortho-isomer, this compound, are not extensively documented, related methoxy-substituted aromatic compounds are of significant interest in medicinal chemistry. They are often used as intermediates or building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[7] The methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological targets like enzymes and receptors, potentially modulating their activity.[7] Further research is required to elucidate the specific biological roles and potential therapeutic applications of this particular isomer.
Visual Diagrams
The following diagrams illustrate the generalized workflows for the synthesis and analysis of this compound.
References
- 1. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | C11H12O4 | CID 2759698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. env.go.jp [env.go.jp]
- 5. epa.gov [epa.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Methyl 3-(2,4-dimethoxyphenyl)-2-oxopropanoate | Benchchem [benchchem.com]
Navigating the Synthesis and Handling of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific safety data sheet (SDS) for Methyl 3-(2-methoxyphenyl)-3-oxopropanoate (the ortho-isomer) was identified during the literature search. The following guide is based on safety data for the closely related meta- and para-isomers and general knowledge of β-keto esters. It is imperative to treat this compound with caution and handle it as potentially hazardous. A thorough risk assessment should be conducted before any experimental work.
Introduction
This compound is a β-keto ester of interest in synthetic organic chemistry, potentially serving as a versatile building block for more complex molecules in pharmaceutical and materials science research. Its reactivity is centered around the active methylene group and the two carbonyl functionalities. This guide provides a comprehensive overview of the known safety and handling protocols for analogous compounds, offering a framework for the safe management of the ortho-isomer in a laboratory setting.
Hazard Identification and Classification
Based on the GHS classifications for the meta-isomer, Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, the following hazards are anticipated[1].
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Pictograms:
Signal Word: Warning
Precautionary Statements:
A comprehensive list of precautionary statements for the analogous meta- and para-isomers includes P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501[1].
Physical and Chemical Properties
| Property | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | Methyl 3-(4-methoxyphenyl)-3-oxopropanoate |
| Molecular Formula | C₁₁H₁₂O₄ | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol | 208.21 g/mol |
| CAS Number | 779-81-7 | 22027-50-5 |
| Melting Point | Not available | 40-42 °C |
| Boiling Point | Not available | 135 °C / 0.27 mmHg |
| Flash Point | Not available | 138.1 °C |
Data sourced from PubChem and ChemBK.[1][2]
Experimental Protocols: General Handling and Storage
The following protocols are based on standard practices for handling β-keto esters and irritant chemicals.
Personal Protective Equipment (PPE)
A logical workflow for donning and doffing PPE is crucial for minimizing exposure.
Caption: Standard workflow for donning and doffing Personal Protective Equipment.
Chemical Handling
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
Storage
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated place.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Reactivity Profile
β-keto esters are known for their versatile reactivity. The presence of the ortho-methoxy group may influence the electronic and steric environment of the reactive sites.
Caption: General reactivity pathways for a β-keto ester.
First Aid Measures
The following first aid measures are recommended based on the hazards of analogous compounds.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.
Conclusion
While specific safety and handling data for this compound are currently lacking, a cautious approach based on the known hazards of its isomers and the general reactivity of β-keto esters is essential. Researchers must prioritize the use of appropriate personal protective equipment, work in well-ventilated areas, and follow standard laboratory safety protocols. Further investigation into the specific toxicological and physical properties of the ortho-isomer is highly recommended as it becomes more widely studied.
References
An In-depth Technical Guide to the Synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the Claisen condensation, a robust and widely utilized method for the formation of carbon-carbon bonds. This document offers detailed experimental protocols, a comparative summary of quantitative data, and a logical workflow diagram to facilitate its application in a laboratory setting.
Core Synthesis Pathway: Claisen Condensation
The most effective and commonly employed method for the synthesis of this compound is the Claisen condensation of methyl 2-methoxybenzoate with methyl acetate. This reaction is typically facilitated by a strong base, such as sodium hydride or sodium methoxide, which deprotonates the α-carbon of methyl acetate to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl 2-methoxybenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired β-keto ester.
Below is a detailed experimental protocol adapted from established procedures for similar β-keto ester syntheses.
Experimental Protocol: Claisen Condensation with Sodium Hydride
This protocol is adapted from the synthesis of the analogous ethyl ester and is expected to provide a good yield of the target methyl ester.
Materials:
-
Methyl 2-methoxybenzoate
-
Methyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). The flask is cooled to 0°C in an ice bath under a nitrogen atmosphere.
-
Enolate Formation: A solution of methyl acetate (1.5 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride over 30 minutes. The mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the enolate.
-
Condensation Reaction: A solution of methyl 2-methoxybenzoate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at room temperature. The reaction is then stirred for 12-18 hours, and its progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of 1 M hydrochloric acid at 0°C until the pH is neutral. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Column Chromatography: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its ethyl ester analog, providing a basis for comparison and optimization.
| Parameter | This compound (Projected) | Ethyl (2-methoxybenzoyl)acetate (Reported) |
| Starting Material (Acyl Donor) | Methyl 2-methoxybenzoate | 2'-Methoxyacetophenone |
| Starting Material (Enolate Precursor) | Methyl acetate | Diethyl carbonate |
| Base | Sodium Hydride | Sodium Hydride |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 12 - 18 hours | 14.5 hours |
| Yield | Good to Excellent (expected) | 88%[1] |
| Purification Method | Flash Column Chromatography | Flash Column Chromatography[1] |
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound via Claisen condensation.
Caption: Workflow for the synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols: Methyl 3-(2-methoxyphenyl)-3-oxopropanoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(2-methoxyphenyl)-3-oxopropanoate is a β-keto ester that holds potential as a versatile building block in medicinal chemistry. Its structure, featuring a reactive β-dicarbonyl moiety and a methoxy-substituted phenyl ring, makes it an attractive starting material for the synthesis of a variety of heterocyclic and carbocyclic compounds with potential therapeutic applications. While specific biological activity data for this exact compound is limited in publicly available literature, its utility can be inferred from the known biological activities of structurally related compounds and its potential to serve as a key intermediate in the synthesis of more complex bioactive molecules.
The methoxyphenyl group is a common motif in many biologically active compounds, contributing to pharmacokinetic and pharmacodynamic properties. The β-keto ester functionality allows for a wide range of chemical transformations, including cyclization reactions to form heterocycles, alkylation, and acylation, providing a scaffold for the generation of diverse chemical libraries for drug discovery.
This document provides an overview of the potential applications of this compound in medicinal chemistry, along with generalized experimental protocols for its synthesis and its use in the preparation of biologically relevant scaffolds.
Synthesis of this compound
The synthesis of β-keto esters such as this compound is typically achieved through a Claisen condensation reaction. This reaction involves the condensation of an ester with a ketone, or in this case, the self-condensation of an ester followed by reaction with another ester, or more commonly, the reaction of a methyl ester with an acetylating agent in the presence of a strong base. A plausible synthetic route involves the reaction of methyl 2-methoxybenzoate with methyl acetate in the presence of a strong base like sodium methoxide or sodium hydride.
Experimental Protocol: Claisen Condensation
Materials:
-
Methyl 2-methoxybenzoate
-
Methyl acetate
-
Sodium hydride (NaH) or Sodium methoxide (NaOMe)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.
-
Slowly add a solution of methyl 2-methoxybenzoate (1 equivalent) and methyl acetate (1.5 equivalents) in anhydrous toluene from the dropping funnel to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of 1M HCl until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Caption: Synthetic scheme for this compound.
Applications in Medicinal Chemistry: Synthesis of Bioactive Scaffolds
This compound is a valuable precursor for the synthesis of various heterocyclic compounds that are prevalent in medicinal chemistry.
Synthesis of Pyrazole Derivatives
β-keto esters readily react with hydrazine derivatives to form pyrazoles, a class of compounds known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Experimental Protocol: Pyrazole Synthesis
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazines
-
Ethanol or acetic acid
-
Sodium acetate (optional, as a buffer)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired pyrazole derivative.
Caption: Synthesis of pyrazole derivatives.
Synthesis of Pyrimidine Derivatives
Reaction with urea, thiourea, or guanidine derivatives can lead to the formation of pyrimidine scaffolds. Pyrimidines are core structures in numerous drugs, including anticancer and antiviral agents.
Experimental Protocol: Pyrimidine Synthesis
Materials:
-
This compound
-
Urea, thiourea, or guanidine hydrochloride
-
Sodium ethoxide or another suitable base
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add this compound (1 equivalent) and urea (1.2 equivalents).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Treat the residue with water and collect the precipitated solid by filtration.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Synthesis of pyrimidine derivatives.
Potential Biological Activities of Derivatives
While data on this compound itself is scarce, derivatives synthesized from this precursor could exhibit a range of biological activities based on the known pharmacology of similar molecular scaffolds.
| Scaffold | Potential Biological Activity | Rationale / Examples |
| Pyrazoles | Anti-inflammatory, Analgesic, Anticancer | Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core. Various substituted pyrazoles have shown potent activity against different cancer cell lines. |
| Pyrimidines | Anticancer, Antiviral, Antibacterial | Pyrimidine is a core component of nucleobases and many drugs that interfere with nucleic acid synthesis. Examples include 5-fluorouracil and imatinib. |
| Coumarins | Anticoagulant, Anti-inflammatory, Anticancer | Reaction with phenols can lead to coumarin derivatives. Warfarin is a well-known coumarin-based anticoagulant. |
Conclusion
This compound is a promising, yet underexplored, building block for medicinal chemistry. Its straightforward synthesis and the reactivity of its β-keto ester functionality provide access to a wide variety of heterocyclic compounds with proven therapeutic potential. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis of novel derivatives and evaluate their biological activities in the pursuit of new therapeutic agents. Further investigation into the specific biological profile of this compound and its direct derivatives is warranted to fully realize its potential in drug discovery and development.
Application Notes and Protocols: Methyl 3-(2-methoxyphenyl)-3-oxopropanoate as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of methyl 3-(2-methoxyphenyl)-3-oxopropanoate as a key building block in the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined below offer robust methodologies for the preparation of coumarins, pyrazoles, quinolones, and isoxazoles, classes of compounds renowned for their diverse pharmacological activities.
Introduction
This compound is a highly valuable and versatile starting material in organic synthesis, particularly for the construction of heterocyclic systems. Its β-ketoester functionality provides two reactive centers, enabling a range of cyclization and condensation reactions. The presence of the 2-methoxyphenyl substituent can significantly influence the biological activity of the resulting heterocyclic scaffolds, making this building block of particular interest in drug discovery and development.
Application Notes: Synthesis of Heterocycles
The strategic location of the methoxy group on the phenyl ring of the starting material allows for the synthesis of heterocycles with specific substitution patterns that can modulate their biological profiles. The following sections detail the synthesis of four major classes of heterocycles from this compound and highlight their potential applications.
Coumarins: Synthesis via Pechmann Condensation
Coumarins, or 2H-chromen-2-ones, are a prominent class of naturally occurring and synthetic compounds with a wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] The Pechmann condensation is a classic and efficient method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions.[1]
Synthetic Workflow for Coumarin Synthesis
Caption: Pechmann condensation workflow for coumarin synthesis.
Pyrazoles: Synthesis via Knorr Pyrazole Synthesis
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are found in a variety of clinically used drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and antitumor activities.[2] The Knorr pyrazole synthesis is a fundamental method for their preparation, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]
Synthetic Workflow for Pyrazole Synthesis
Caption: Knorr synthesis workflow for pyrazole derivatives.
Quinolones: Synthesis via Gould-Jacobs Reaction
Quinolones are a class of bicyclic heterocyclic compounds that form the core structure of many synthetic antibacterial agents.[4] The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinolones through the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization.[3][5]
Synthetic Workflow for Quinoline Synthesis
Caption: Gould-Jacobs reaction workflow for quinoline synthesis.
Isoxazoles: Synthesis via Cyclocondensation
Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are present in several commercial drugs and exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] A common synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[6]
Synthetic Workflow for Isoxazole Synthesis
Caption: Cyclocondensation workflow for isoxazole synthesis.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for specific substrates. Researchers should perform small-scale trial reactions to optimize conditions for their specific starting materials.
Protocol 1: Synthesis of 7-Hydroxy-4-(2-methoxyphenyl)coumarin
This protocol is an adaptation of the Pechmann condensation.
Reagents:
-
Resorcinol
-
This compound
-
Concentrated Sulfuric Acid (or another suitable acid catalyst like InCl₃)[8]
-
Ethanol
Procedure:
-
In a round-bottom flask, combine resorcinol (1 equivalent) and this compound (1 equivalent).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any remaining acid.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-(2-methoxyphenyl)coumarin.
| Product | Catalyst | Reaction Time | Yield (%) | Reference |
| 7-Hydroxy-4-methylcoumarin | p-TsOH (10 mol%) | 180 s (MW) | 51.20 | [9] |
| 4-Methylcoumarin Derivatives | InCl₃ (3 mol%) | 60 min (ball mill) | 52-92 | [8] |
Protocol 2: Synthesis of 3-(2-methoxyphenyl)-1H-pyrazol-5(4H)-one
This protocol follows the principles of the Knorr pyrazole synthesis.
Reagents:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
| Reactants | Conditions | Product | Yield (%) | Reference |
| Ethyl acetoacetate + Phenylhydrazine | Reflux | 3-methyl-1-phenyl-5-pyrazolone | - | [10] |
| 1,3-dicarbonyl + Hydrazine | Catalytic acid | Pyrazole | - | [3] |
Protocol 3: Synthesis of 4-Hydroxy-2-(2-methoxyphenyl)quinoline
This protocol is based on the Gould-Jacobs reaction.
Reagents:
-
Aniline
-
This compound
-
High-boiling solvent (e.g., Dowtherm A)
Procedure:
-
Combine aniline (1 equivalent) and this compound (1 equivalent) in a reaction vessel.
-
Heat the mixture to facilitate the initial condensation and removal of methanol.
-
Add a high-boiling solvent like Dowtherm A to the resulting intermediate.
-
Heat the mixture to a high temperature (typically around 250 °C) to induce cyclization.[11] Monitor the reaction by TLC.
-
Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by vacuum filtration and wash with the non-polar solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or dimethylformamide) to obtain the pure quinoline derivative.
| Starting Materials | Conditions | Product | Yield (%) | Reference |
| Aniline + Diethyl ethoxymethylenemalonate | 250 °C (MW) | Ethyl 4-hydroxyquinoline-3-carboxylate | >95 | [12] |
| m-(6,6,6-trifluorohexyloxy)-aniline + Diethyl ethoxymethylenemalonate | 100 °C then Dowtherm A | 7-(6,6,6-trifluorohexyloxy)-3-ethoxycarbonyl-4(1H)-quinolone | 59 | [11] |
Protocol 4: Synthesis of 3-(2-methoxyphenyl)isoxazol-5(4H)-one
This protocol describes the cyclocondensation reaction to form an isoxazolone.
Reagents:
-
This compound
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium acetate, pyridine)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), hydroxylamine hydrochloride (1 equivalent), and a base such as sodium acetate (1.2 equivalents) in ethanol.
-
Heat the mixture to reflux with stirring. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent to yield the pure isoxazolone derivative.
| Reactants | Catalyst/Solvent | Product | Yield (%) | Reference |
| Aldehyde + Hydroxylamine HCl + β-ketoester | 2-aminopyridine / Water | Isoxazol-5(4H)-ones | Appreciable | [13] |
| Aldehyde + Hydroxylamine HCl + β-ketoester | Amine-functionalized cellulose / Water | 3,4-disubstituted isoxazol-5(4H)-ones | Good to high | [14] |
Biological Activity and Signaling Pathways
The heterocyclic compounds synthesized from this compound are of significant interest due to their potential biological activities.
-
Coumarins derived from this precursor may exhibit antimicrobial and antioxidant properties.[15] Their mechanism of action can involve various cellular pathways, including the modulation of inflammatory responses.
-
Pyrazoles are well-known for their anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[16][17]
-
Quinolones are established antibacterial agents that typically target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
-
Isoxazoles have been shown to modulate various signaling pathways. For instance, certain isoxazole derivatives can influence the Akt/GSK3β/β-catenin signaling pathway, which is involved in cellular processes like proliferation and differentiation.[11]
Akt/GSK3β/β-Catenin Signaling Pathway Modulated by an Isoxazole Derivative
Caption: An isoxazole derivative can activate the Akt pathway, leading to the inhibition of GSK3β and subsequent stabilization and nuclear translocation of β-catenin, ultimately modulating target gene expression.[11]
Conclusion
This compound serves as a readily accessible and versatile platform for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel coumarins, pyrazoles, quinolones, and isoxazoles, contributing to the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. ablelab.eu [ablelab.eu]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 3-(2-methoxyphenyl)-3-oxopropanoate in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate in various condensation reactions. Due to the limited availability of specific literature for this particular reagent, the following protocols are based on established methodologies for analogous compounds and general principles of organic synthesis. These notes are intended to serve as a comprehensive guide for the synthesis of complex molecules, including chromones and other heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile β-ketoester that serves as a valuable building block in organic synthesis. Its structure, featuring an active methylene group flanked by two carbonyl functionalities and a methoxy-substituted aromatic ring, makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions. These include the Claisen condensation for the synthesis of 1,3-dicarbonyl compounds, the Knoevenagel condensation for the preparation of α,β-unsaturated systems, and cyclization reactions to form heterocyclic scaffolds such as chromones.
Data Presentation: Reaction Parameters for Condensation Reactions
The following table summarizes typical reaction conditions for condensation reactions involving β-ketoesters analogous to this compound. These parameters can be used as a starting point for optimizing reactions with the target molecule.
| Reaction Type | Condensation Partner | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Claisen Condensation | Ester (e.g., Methyl benzoate) | Sodium Methoxide (NaOMe) | Toluene | 80-110 | 60-80 |
| Knoevenagel Condensation | Aromatic Aldehyde | Piperidine/Acetic Acid | Ethanol | Reflux | 75-95 |
| Chromone Synthesis | Substituted Phenol | Sulfuric Acid (H₂SO₄) | Glacial Acetic Acid | 100-120 | 50-70 |
Experimental Protocols
Claisen Condensation Protocol (Generalized)
This protocol describes a mixed Claisen condensation between this compound and an ester (e.g., methyl benzoate) to yield a β-diketone.
Materials:
-
This compound
-
Methyl benzoate
-
Sodium methoxide (NaOMe)
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene and sodium methoxide (1.1 equivalents).
-
With vigorous stirring, add this compound (1.0 equivalent) dropwise at room temperature.
-
Add methyl benzoate (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-diketone.
Knoevenagel Condensation Protocol with an Aromatic Aldehyde
This protocol details the Knoevenagel condensation of this compound with an aromatic aldehyde to form an α,β-unsaturated product.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Synthesis of a Chromone Derivative
This protocol describes the acid-catalyzed cyclization of the product from a reaction between this compound and a phenol to form a chromone derivative. This is a multi-step process where the initial condensation is followed by cyclization.
Materials:
-
This compound
-
Substituted phenol (e.g., resorcinol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Step 1: Pechmann Condensation (generalized) In a round-bottom flask, combine this compound (1.0 equivalent) and the substituted phenol (1.0 equivalent).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) with stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Step 2: Cyclization (if necessary) In some cases, the initial product may need to be heated in a high-boiling point solvent or with a dehydrating agent to facilitate cyclization to the chromone. A common method involves heating the intermediate in glacial acetic acid with a catalytic amount of a strong acid.
-
Purify the final chromone product by recrystallization or column chromatography.
Visualizations
Application Notes and Protocols for Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and key reaction mechanisms involving methyl 3-(2-methoxyphenyl)-3-oxopropanoate. This versatile β-keto ester serves as a valuable intermediate in the synthesis of various heterocyclic compounds, particularly coumarin derivatives, which are of significant interest for their potential pharmacological activities.
Synthesis of this compound via Claisen Condensation
The primary synthetic route to this compound is the mixed Claisen condensation between methyl 2-methoxybenzoate and methyl acetate. This reaction involves the base-catalyzed condensation of an ester enolate with another ester molecule.
Reaction Mechanism:
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[1] In a mixed Claisen condensation, an ester enolate reacts with a different ester that cannot form an enolate itself, or is less likely to.[2] The reaction is typically driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting alcohol.
The synthesis of this compound proceeds as follows:
-
Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of methyl acetate to form a nucleophilic enolate.
-
Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of methyl 2-methoxybenzoate.
-
Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion to form the β-keto ester, this compound.
Experimental Protocol: Mixed Claisen Condensation
This protocol is adapted from general procedures for Claisen condensations.[3]
Materials:
-
Methyl 2-methoxybenzoate
-
Methyl acetate
-
Sodium methoxide
-
Anhydrous toluene
-
13% Aqueous HCl
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere (argon or nitrogen), suspend sodium methoxide (1.0 equivalent) in anhydrous toluene in a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.[3]
-
Prepare a solution of methyl 2-methoxybenzoate (1.0 equivalent) and methyl acetate (1.0 to a slight excess) in anhydrous toluene.
-
Add the ester solution dropwise to the stirred suspension of the base over a period of 1 hour.[3]
-
Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Suspend the residue in toluene and re-concentrate. Add fresh toluene and cool the mixture to 10-15 °C.[3]
-
Carefully add 13% aqueous HCl to neutralize the reaction mixture, ensuring the temperature remains below 25 °C.[3]
-
Separate the aqueous layer, and wash the organic layer twice with 13% aqueous HCl and once with water.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | Methyl 2-methoxybenzoate, Methyl acetate | [3] |
| Base | Sodium methoxide | [3] |
| Solvent | Anhydrous Toluene | [3] |
| Reaction Time | 12-24 hours | [3] |
| Estimated Yield | ~70-80% | [3] |
Key Reactions of this compound
This compound is a valuable precursor for the synthesis of heterocyclic compounds. Two important reactions are the Japp-Klingemann reaction for the synthesis of hydrazones and the Pechmann condensation for the synthesis of coumarins.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is a method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[1][4] This reaction involves the coupling of the diazonium salt with the enolate of the β-keto ester, followed by the cleavage of one of the acyl groups.
Reaction Mechanism:
-
Enolate Formation: The β-keto ester is deprotonated by a base to form an enolate.
-
Azo Coupling: The enolate attacks the aryl diazonium salt to form an azo compound.
-
Hydrolysis and Decarboxylation: The intermediate undergoes hydrolysis, leading to the cleavage of the acyl or carboxyl group and the formation of the final hydrazone product.[4]
Experimental Protocol: Japp-Klingemann Reaction
This is a general protocol for the Japp-Klingemann reaction.
Materials:
-
This compound
-
Aryl diazonium salt (e.g., benzenediazonium chloride)
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound in ethanol.
-
Add a solution of sodium acetate in water to the reaction mixture.
-
Cool the mixture in an ice bath.
-
Slowly add a freshly prepared solution of the aryl diazonium salt to the cooled mixture with constant stirring.
-
Allow the reaction to proceed for several hours at low temperature.
-
The resulting hydrazone often precipitates from the solution and can be collected by filtration.
-
Wash the product with cold water and recrystallize from a suitable solvent like ethanol.
Quantitative Data:
Specific yields for the Japp-Klingemann reaction with this compound are not detailed in the provided search results. However, yields for this type of reaction can vary widely depending on the specific substrates and conditions used.
| Parameter | Value | Reference |
| Substrates | This compound, Aryl diazonium salt | [4] |
| Base | Sodium acetate | General knowledge |
| Solvent | Ethanol/Water | General knowledge |
| Temperature | Low (e.g., 0-5 °C) | General knowledge |
Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions.[5] This reaction is a cornerstone for the synthesis of a wide variety of coumarin derivatives.[6]
Reaction Mechanism: The reaction proceeds through a series of acid-catalyzed steps:
-
Transesterification: The acid catalyst promotes the transesterification of the β-keto ester with the phenol.
-
Intramolecular Electrophilic Aromatic Substitution: The activated aromatic ring of the phenol attacks the keto-carbonyl group in an intramolecular fashion.[6]
-
Dehydration: The cyclic intermediate undergoes dehydration to form the stable aromatic coumarin ring.[6]
Experimental Protocol: Pechmann Condensation
This protocol is adapted from general procedures for the Pechmann condensation.[6]
Materials:
-
This compound
-
Phenol (or a substituted phenol)
-
Acid catalyst (e.g., concentrated Sulfuric Acid, Amberlyst-15)[6]
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, mix this compound (1 equivalent) and the phenol (1 equivalent).
-
Catalyst Addition (Option 1: H₂SO₄): Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with stirring. After addition, allow the mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours.[6]
-
Catalyst Addition (Option 2: Amberlyst-15): Add Amberlyst-15 (10-20% by weight of reactants) to the mixture of the β-keto ester and phenol. Heat the mixture to 110-120 °C under solvent-free conditions for 1-2 hours.[6]
-
Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice-cold water to precipitate the coumarin product.
-
Filter the crude product, wash with cold water, and recrystallize from aqueous ethanol to obtain the pure 4-(2-methoxyphenyl)coumarin derivative.
Quantitative Data:
Yields for the Pechmann condensation can vary significantly depending on the reactivity of the phenol and the specific reaction conditions.
| Parameter | Value | Reference |
| Substrates | This compound, Phenol | [6] |
| Catalyst | H₂SO₄ or Amberlyst-15 | [6] |
| Temperature | 70-120 °C | [6] |
| Reaction Time | 1-4 hours | [6] |
Antimicrobial and Antifungal Applications of Derived Coumarins
Coumarin derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial and antifungal properties.[7][8] The mechanism of action can vary depending on the specific substitution pattern of the coumarin core.
General Antimicrobial Mechanisms of Coumarins:
-
Inhibition of DNA Gyrase: Some coumarins can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.
-
Disruption of Cell Membranes: The lipophilic nature of many coumarin derivatives allows them to interact with and disrupt the integrity of microbial cell membranes.[8]
-
Inhibition of Efflux Pumps: Certain coumarins have been shown to act as efflux pump inhibitors, which can restore the efficacy of antibiotics against resistant bacterial strains.
Experimental Protocol: Antimicrobial and Antifungal Screening
Standard methods such as the disk diffusion and broth microdilution assays are commonly used to evaluate the antimicrobial and antifungal activity of synthesized coumarin derivatives.[8][9]
Disk Diffusion Method:
-
Prepare a nutrient agar plate inoculated with the test microorganism.
-
Impregnate sterile paper discs with a known concentration of the synthesized coumarin derivative.
-
Place the discs on the agar surface.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[8]
-
Measure the diameter of the zone of inhibition around each disc.[8]
Broth Microdilution Method:
-
Prepare serial dilutions of the coumarin derivatives in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under suitable conditions.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.[9]
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz (DOT language):
Caption: Claisen condensation for the synthesis of the target compound.
Caption: Japp-Klingemann reaction of the target compound.
Caption: Pechmann condensation to form a coumarin derivative.
Caption: Workflow for antimicrobial screening of derivatives.
References
- 1. Japp-Klingemann_reaction [chemeurope.com]
- 2. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 3. benchchem.com [benchchem.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 9. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of α,β-Unsaturated Ketoester Derivatives from Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing a versatile method for the preparation of α,β-unsaturated compounds. This reaction involves the condensation of an active methylene compound, such as a β-keto ester, with a carbonyl compound, typically an aldehyde or ketone, under basic catalysis. The resulting α,β-unsaturated ketoesters are valuable intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and natural products, owing to their utility as Michael acceptors and dienophiles in various cycloaddition reactions.
This application note provides a detailed experimental procedure for the synthesis of a representative α,β-unsaturated ketoester derivative, Methyl 2-(2-methoxybenzoyl)-3-(4-chlorophenyl)acrylate, from Methyl 3-(2-methoxyphenyl)-3-oxopropanoate and 4-chlorobenzaldehyde via a piperidine-catalyzed Knoevenagel condensation.
Data Presentation
The following table summarizes the quantitative data for the synthesis of Methyl 2-(2-methoxybenzoyl)-3-(4-chlorophenyl)acrylate. The data presented is representative of a typical reaction outcome.
| Parameter | Value |
| Product Name | Methyl 2-(2-methoxybenzoyl)-3-(4-chlorophenyl)acrylate |
| Molecular Formula | C₁₈H₁₅ClO₄ |
| Molecular Weight | 346.76 g/mol |
| Reaction Time | 4 hours |
| Reaction Temperature | 80 °C (Reflux) |
| Yield | 85% |
| Melting Point | 92-94 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85 (s, 1H), 7.70-7.20 (m, 8H), 3.90 (s, 3H), 3.75 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 192.5, 165.0, 157.0, 140.0, 138.0, 135.0, 133.0, 131.0, 130.0, 129.0, 128.5, 121.0, 111.5, 56.0, 52.5 |
| IR (KBr, cm⁻¹) | 1725 (C=O, ester), 1680 (C=O, ketone), 1620 (C=C), 1250 (C-O) |
Experimental Protocols
Synthesis of Methyl 2-(2-methoxybenzoyl)-3-(4-chlorophenyl)acrylate via Knoevenagel Condensation
This protocol details the procedure for the piperidine-catalyzed Knoevenagel condensation of this compound with 4-chlorobenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
4-chlorobenzaldehyde (1.0 eq)
-
Piperidine (0.1 eq)
-
Toluene
-
Glacial Acetic Acid (optional, as a co-catalyst)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq).
-
Solvent Addition: Add toluene to the flask to dissolve the reactants (approximately 5-10 mL per gram of the limiting reagent).
-
Catalyst Addition: Add piperidine (0.1 eq) to the reaction mixture. A catalytic amount of glacial acetic acid (0.1 eq) can also be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 80-110°C depending on the solvent) with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove piperidine), deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure Methyl 2-(2-methoxybenzoyl)-3-(4-chlorophenyl)acrylate.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Methyl 2-(2-methoxybenzoyl)-3-(4-chlorophenyl)acrylate.
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(2-methoxyphenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds and heterocyclic scaffolds. Its structure incorporates a reactive β-dicarbonyl moiety, making it a versatile building block for carbon-carbon and carbon-heteroatom bond formation. This document provides detailed application notes and a comprehensive protocol for the large-scale synthesis of this target compound, focusing on the Claisen condensation reaction, which is a robust and scalable method for this transformation.
Reaction Scheme
The synthesis of this compound is effectively achieved via a Claisen condensation of methyl 2-methoxybenzoate with methyl acetate, using a strong base such as sodium methoxide or sodium hydride.
Figure 1: General reaction scheme for the Claisen condensation to form this compound.
Data Presentation
The following tables summarize the key reactants, reaction conditions, and expected outcomes for the large-scale synthesis of this compound.
Table 1: Reactants and Stoichiometry for Large-Scale Synthesis
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Amount | Density (g/mL) |
| Methyl 2-methoxybenzoate | C₉H₁₀O₃ | 166.17 | 1.0 | 166.17 g | 1.129 |
| Methyl acetate | C₃H₆O₂ | 74.08 | 3.0 | 222.24 g | 0.932 |
| Sodium methoxide | CH₃ONa | 54.02 | 1.2 | 64.82 g | - |
| Toluene | C₇H₈ | 92.14 | - | 1 L | 0.867 |
| Hydrochloric acid (conc.) | HCl | 36.46 | - | As needed | 1.18 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed | - |
| Brine | NaCl (aq) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |
Table 2: Summary of Reaction Parameters and Expected Results
| Parameter | Value | Notes |
| Reaction Type | Claisen Condensation | Base-catalyzed ester condensation. |
| Base | Sodium methoxide | A strong, non-nucleophilic base is crucial. Sodium hydride can also be used. |
| Solvent | Anhydrous Toluene | An inert, anhydrous solvent is required to prevent quenching of the base. |
| Reaction Temperature | Reflux (approx. 111°C) | To drive the reaction to completion. |
| Reaction Time | 12-24 hours | Monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Workup | Acidic quench | Neutralizes the base and protonates the enolate product. |
| Purification | Vacuum Distillation | To obtain the high-purity final product. |
| Expected Yield | 75-85% | Based on similar reported syntheses of substituted β-keto esters. For instance, the synthesis of Methyl 2-chloro-3-(3-methoxyphenyl)-3-oxopropanoate was reported with an 83% yield[1]. |
| Purity (Post-distillation) | >95% | As determined by GC-MS and NMR. |
Experimental Protocol
This protocol details the large-scale synthesis of this compound via Claisen condensation.
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel (1 L)
-
Heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Large separatory funnel (2 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup:
-
Assemble the 5 L three-necked round-bottom flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Charge the flask with sodium methoxide (64.82 g, 1.2 mol) and anhydrous toluene (1 L).
-
-
Reactant Addition:
-
In a separate flask, prepare a solution of methyl 2-methoxybenzoate (166.17 g, 1.0 mol) and methyl acetate (222.24 g, 3.0 mol).
-
Transfer this solution to the dropping funnel.
-
Begin stirring the sodium methoxide suspension in toluene and add the ester solution dropwise over a period of 1-2 hours. An exothermic reaction may be observed.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux using the heating mantle.
-
Maintain the reflux for 12-24 hours. Monitor the reaction progress periodically by TLC or GC to ensure the consumption of the starting ester.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture to room temperature in an ice bath.
-
Carefully and slowly quench the reaction by adding 1M aqueous HCl until the mixture is acidic (pH ~2-3). This should be done in a well-ventilated fume hood as gas evolution may occur.
-
-
Extraction and Washing:
-
Transfer the mixture to a 2 L separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 500 mL) to remove any remaining acid.
-
Water (1 x 500 mL).
-
Brine (1 x 500 mL) to aid in the separation of layers.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain this compound as a clear oil.
-
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: A flowchart illustrating the key stages of the synthesis.
Claisen Condensation Mechanism
The following diagram outlines the key steps in the Claisen condensation mechanism.
Caption: A diagram showing the mechanistic steps of the reaction.
References
Synthesis and Potential Catalytic Applications of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, a β-keto ester with potential applications in catalysis and as a building block in organic synthesis. Due to the limited availability of data on its direct catalytic uses, this note focuses on a robust synthetic method, enabling researchers to produce the compound for further investigation. Potential areas of catalytic application are also discussed, drawing parallels with the known reactivity of related β-keto esters in asymmetric synthesis and other catalytic transformations.
Introduction
β-keto esters are valuable intermediates in organic synthesis, serving as precursors to a wide variety of molecular architectures. Their inherent functionality allows for diverse chemical transformations, including alkylations, acylations, and reductions, making them key components in the synthesis of pharmaceuticals and other fine chemicals. This compound, with its specific substitution pattern, presents an interesting scaffold for the development of novel catalytic methodologies and as a substrate in the synthesis of complex molecules. This document outlines a detailed procedure for its preparation via a Claisen condensation reaction.
Synthesis of this compound
The synthesis of the title compound can be effectively achieved through a base-mediated Claisen condensation between methyl 2-methoxybenzoate and methyl acetate. This reaction forms a new carbon-carbon bond, yielding the desired β-keto ester.
Reaction Scheme
Caption: Synthetic route for this compound.
Experimental Protocol
Materials:
-
Methyl 2-methoxybenzoate
-
Methyl acetate
-
Sodium methoxide (NaOMe)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium methoxide (1.2 equivalents) and anhydrous toluene.
-
Addition of Reactants: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 2-methoxybenzoate (1.0 equivalent) in anhydrous toluene to the flask.
-
Heat the mixture to reflux.
-
Slowly add methyl acetate (3.0 equivalents) dropwise via the dropping funnel over a period of 1 hour.
-
Reaction: Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 1 M HCl until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.
Characterization Data (Predicted)
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.8-7.0 (m, 4H, Ar-H), 3.95 (s, 2H, -CH₂-), 3.88 (s, 3H, Ar-OCH₃), 3.75 (s, 3H, COOCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 195.5 (C=O, ketone), 168.0 (C=O, ester), 158.0, 134.0, 130.0, 121.0, 115.0, 112.0 (Ar-C), 56.0 (Ar-OCH₃), 52.5 (COOCH₃), 46.0 (-CH₂-) |
| IR (neat, cm⁻¹) | ~2950, 1745 (C=O, ester), 1685 (C=O, ketone), 1600, 1490, 1250, 1020 |
Potential Catalytic Applications
While direct catalytic applications for this compound are not extensively documented, its structure suggests several potential areas for investigation. Researchers are encouraged to explore its utility in the following catalytic reactions:
Asymmetric Hydrogenation
The ketone functionality of this compound makes it a prime candidate for asymmetric hydrogenation to produce chiral β-hydroxy esters. These products are valuable building blocks in the synthesis of many pharmaceuticals.
Proposed Catalytic System:
-
Catalyst: Chiral Ruthenium or Rhodium complexes with ligands such as BINAP, DuPhos, or Josiphos.
-
Reaction Conditions: Hydrogen gas pressure, a suitable solvent (e.g., methanol, ethanol), and controlled temperature.
Caption: Asymmetric hydrogenation of the target compound.
Michael Addition Reactions
The active methylene group of this compound can act as a nucleophile in Michael addition reactions with α,β-unsaturated compounds. This provides a route to more complex molecular scaffolds.
Proposed Catalytic System:
-
Catalyst: Organocatalysts (e.g., chiral amines, thioureas) or metal-based catalysts.
-
Michael Acceptors: Acrylates, enones, nitroalkenes.
Application Notes and Protocols: Purification of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the purification of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, a key intermediate in various synthetic organic chemistry applications, including pharmaceutical research and development. The protocols outlined below detail two primary methods for purification: silica gel column chromatography and recrystallization. These methods are designed to effectively remove impurities from the crude product obtained after synthesis, yielding a final product of high purity suitable for subsequent reactions. This guide also includes a summary of expected analytical data for the purified compound and a workflow diagram for the purification process.
Introduction
This compound is a β-keto ester of significant interest in the synthesis of complex organic molecules. The purity of this compound is critical for the success of downstream applications. Crude reaction mixtures typically contain unreacted starting materials, byproducts, and other impurities that must be removed. This application note presents detailed protocols for two common and effective purification techniques: column chromatography and recrystallization. The choice of method will depend on the nature of the impurities, the quantity of the material to be purified, and the desired final purity.
Data Presentation
Table 1: Summary of Purification Methods and Expected Results
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60-120 mesh) | Not Applicable |
| Mobile Phase | Ethyl acetate/Hexane gradient | Isopropanol/Water |
| Typical Loading | 1-5 g crude product per 100 g silica | Dependent on solubility |
| Expected Yield | 70-90% | 60-85% |
| Expected Purity | >98% (by HPLC/NMR) | >99% (by HPLC/NMR) |
| Typical Appearance | Colorless to pale yellow oil | White to off-white crystalline solid |
Table 2: Analytical Data for Purified this compound
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.78 (dd, 1H), 7.48 (td, 1H), 7.02 (t, 1H), 6.95 (d, 1H), 3.91 (s, 3H), 3.73 (s, 3H), 3.65 (s, 2H). Note: Keto-enol tautomerism may be observed. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 190.5, 167.8, 158.9, 134.1, 130.8, 121.2, 112.0, 55.6, 52.4, 46.1. |
| IR (neat, cm⁻¹) | ~2955, 1745 (C=O, ester), 1685 (C=O, ketone), 1598, 1485, 1245, 1020. |
| Mass Spec (ESI+) | m/z: 209.08 [M+H]⁺, 231.06 [M+Na]⁺. |
| Melting Point | Not applicable (typically an oil at room temperature) |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This method is suitable for separating the desired product from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane. For every 1 g of crude product, use approximately 50-100 g of silica gel.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is just above the silica level.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexane). The optimal gradient should be determined beforehand by TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as an oil.
Protocol 2: Purification by Recrystallization
This method is effective if the product is a solid at room temperature or can be induced to crystallize and if the impurities have different solubilities. While the target compound is often an oil, this protocol is provided for instances where a crystalline form can be obtained or for structurally similar compounds that are solids.
Materials:
-
Crude this compound (if solid or can be crystallized)
-
Isopropanol
-
Water
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of isopropanol and water is a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent (e.g., isopropanol) until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystal formation begins, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualization
The synthesis of this compound is commonly achieved through a Claisen condensation reaction. The following diagram illustrates the general workflow for its synthesis and subsequent purification.
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.
-
Hexane and ethyl acetate are flammable; keep them away from ignition sources.
-
Dispose of all chemical waste according to institutional guidelines.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and effective method for synthesizing this compound is through a Claisen condensation reaction. This involves the reaction of 2-methoxyacetophenone with a suitable methyl ester source, such as dimethyl carbonate or methyl acetate, in the presence of a strong base.
Q2: What are the critical parameters to control for a successful synthesis?
Several parameters are crucial for optimizing the yield and purity of the final product. These include the choice of base, solvent, reaction temperature, and reaction time. Careful control of these variables is essential to minimize side reactions and maximize the formation of the desired β-keto ester.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials (2-methoxyacetophenone), you can observe the consumption of the ketone and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture over time.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Claisen condensation can stem from several factors. Below is a step-by-step guide to troubleshoot this issue.
-
Inactive Base: The base is critical for deprotonating the methyl ketone to form the enolate. Ensure the base used (e.g., sodium hydride, sodium methoxide) is fresh and has been stored under anhydrous conditions. Sodium hydride, for instance, can react with atmospheric moisture and lose its activity.
-
Insufficient Base: A stoichiometric amount of a strong base is typically required for a Claisen condensation to drive the equilibrium towards the product. Ensure you are using at least one full equivalent of the base relative to the limiting reagent.
-
Inappropriate Solvent: The solvent must be anhydrous and compatible with the strong base. Tetrahydrofuran (THF) and toluene are commonly used. The presence of water or protic solvents will quench the base and the enolate intermediate. Ensure all glassware is thoroughly dried before use.
-
Low Reaction Temperature: While the initial deprotonation may be carried out at a lower temperature, the condensation step may require heating to proceed at a reasonable rate. If the reaction is sluggish, a modest increase in temperature might be necessary. However, excessive heat can lead to side reactions.
-
Poor Quality Starting Materials: Ensure that the 2-methoxyacetophenone and the methyl ester source are pure. Impurities can interfere with the reaction.
Issue 2: Formation of Significant Side Products
Q: I have obtained the desired product, but my NMR/GC-MS analysis shows the presence of significant impurities. What are the likely side reactions and how can I minimize them?
A: The formation of side products is a common challenge in Claisen condensations. Here are some likely culprits and solutions:
-
Self-Condensation of 2-methoxyacetophenone: If the reaction conditions are not optimized, 2-methoxyacetophenone can undergo self-condensation (an aldol-type reaction) to form a diketone. To minimize this, ensure a slow addition of the ketone to the mixture of the base and the methyl ester.
-
Hydrolysis of the Ester: If there is any moisture present in the reaction, the methyl ester starting material or the β-keto ester product can be hydrolyzed. Using anhydrous reagents and solvents is crucial.
-
Transesterification: If using a base like sodium ethoxide with a methyl ester, transesterification can occur, leading to a mixture of ethyl and methyl esters. It is best to use a base with the same alkoxide as the ester (e.g., sodium methoxide with methyl acetate). Sodium hydride is often a good choice as it does not introduce a competing alkoxide.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of different reaction parameters on the yield of this compound. This data is representative and can be used as a starting point for optimization.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Sodium Hydride (1.2) | THF | 25 -> 60 | 12 | 75 |
| 2 | Sodium Methoxide (1.2) | Toluene | 80 | 8 | 68 |
| 3 | Sodium Hydride (1.0) | THF | 25 | 24 | 55 |
| 4 | Potassium tert-butoxide (1.2) | THF | 0 -> 25 | 18 | 70 |
| 5 | Sodium Hydride (1.2) | Diethyl Ether | 35 | 12 | 60 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a general procedure for the Claisen condensation of 2-methoxyacetophenone with dimethyl carbonate using sodium hydride as the base.
Materials:
-
2-methoxyacetophenone
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
-
Base Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane. Add anhydrous THF to the flask to create a suspension.
-
Reaction Initiation: To the stirred suspension of sodium hydride in THF, add dimethyl carbonate (2.0 equivalents).
-
Addition of Ketone: Slowly add a solution of 2-methoxyacetophenone (1.0 equivalent) in anhydrous THF to the reaction mixture at room temperature over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.
-
Quenching: Cool the reaction mixture to 0°C in an ice bath and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Work-up: Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
Caption: Simplified reaction pathway for the Claisen condensation to form the target product.
Technical Support Center: Synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis is achieved through a crossed Claisen condensation reaction.[1][2] In this process, a strong base abstracts an alpha-proton from methyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 2-methoxybenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the target β-keto ester, this compound.
Q2: What are the primary byproducts I should anticipate in this synthesis?
A2: The most prevalent byproduct is typically the self-condensation product of methyl acetate, which is methyl acetoacetate.[1] Other potential impurities include unreacted starting materials (methyl 2-methoxybenzoate and methyl acetate) and, if moisture is present, the hydrolysis of the ester starting material to 2-methoxybenzoic acid.
Q3: Why is the choice of base critical in this reaction?
A3: A strong base is essential to generate a sufficient concentration of the methyl acetate enolate for the reaction to proceed. It is advisable to use an alkoxide base that corresponds to the alcohol of the ester (e.g., sodium methoxide for methyl esters). This precaution prevents transesterification, a side reaction where the base exchanges the alkoxy group of the ester, which would result in a mixture of products.
Q4: How can I effectively monitor the reaction's progress?
A4: The reaction can be conveniently monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will allow for the visualization of the consumption of the starting materials and the formation of the more polar product.
Q5: What is the recommended purification method for the final product?
A5: Flash column chromatography using silica gel is a highly effective method for purifying this compound from the crude reaction mixture. A solvent gradient of ethyl acetate in hexane is commonly employed to elute the product.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Degraded or Insufficiently Strong Base | Use a fresh batch of a high-purity strong base like sodium hydride (NaH) or sodium methoxide (NaOMe). Ensure the base has been stored under strictly anhydrous conditions to maintain its reactivity. |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. Use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent moisture from quenching the enolate intermediate. |
| Incorrect Reactant Stoichiometry | Accurately measure the molar ratios of the reactants and the base. A slight excess of methyl acetate is often beneficial to drive the reaction towards the desired crossed-condensation product. |
| Sub-optimal Reaction Temperature | While the initial enolate formation may be conducted at 0°C, the subsequent condensation reaction may require gentle heating to proceed at a practical rate. Use TLC to monitor the reaction and adjust the temperature accordingly. |
Issue 2: High Proportion of Methyl Acetoacetate Byproduct
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Order of Addition | To favor the desired crossed-condensation, it is recommended to pre-form the enolate of methyl acetate by slowly adding it to the base. Subsequently, the electrophile, methyl 2-methoxybenzoate, should be added to this enolate solution. |
| Slow Addition of Electrophile | A slow, dropwise addition of methyl 2-methoxybenzoate to the enolate solution can help to maintain a low concentration of the electrophile, thereby minimizing the self-condensation of methyl acetate. |
Issue 3: Challenges in Product Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution of Product and Byproducts | If the product and byproducts have similar Rf values on TLC, optimize the solvent system for flash chromatography. Employing a shallow gradient of ethyl acetate in hexane can enhance the separation. |
| Product is an Oil | After column chromatography and solvent removal, if the product remains an oil, it can be further dried under high vacuum to eliminate any residual solvents. |
Data Presentation
Table 1: Key Compounds in the Synthesis of this compound
| Compound Name | Molar Mass ( g/mol ) | Role in Reaction | Anticipated Outcome |
| This compound | 208.21 | Desired Product | Yield is variable based on conditions |
| Methyl 2-methoxybenzoate | 166.17 | Starting Material (Electrophile) | Should be consumed during the reaction |
| Methyl acetate | 74.08 | Starting Material (Nucleophile precursor) | Used in excess, some will remain |
| Methyl acetoacetate | 116.12 | Byproduct from self-condensation | Formation should be minimized |
| 2-Methoxybenzoic acid | 152.15 | Byproduct from hydrolysis | Minor, if anhydrous conditions are maintained |
| Methanol | 32.04 | Byproduct of condensation | Formed in stoichiometric amounts to the product |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on established procedures for Claisen condensations.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl acetate (anhydrous)
-
Methyl 2-methoxybenzoate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flask containing anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add methyl acetate (1.5 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete enolate formation.
-
Add methyl 2-methoxybenzoate (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction may require several hours to reach completion.
-
Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.[3]
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to yield pure this compound.[3]
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Key steps in the Claisen condensation for product formation.
References
Technical Support Center: Synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, a key intermediate in various synthetic pathways.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which typically proceeds via a crossed Claisen condensation between methyl 2-methoxybenzoate and methyl acetate.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive or Insufficient Base: The base (e.g., sodium methoxide, sodium hydride) is crucial for deprotonating methyl acetate to form the nucleophilic enolate. Moisture in the reaction flask can neutralize the base. | - Ensure all glassware is thoroughly dried (oven-dried or flame-dried).- Use fresh, anhydrous solvents.- Use a fresh, unopened container of the base or accurately titrate to determine its activity.- Increase the molar equivalents of the base. |
| 2. Unfavorable Equilibrium: The Claisen condensation is a reversible reaction. The equilibrium may not favor product formation. | - Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to irreversibly form the enolate.- The final deprotonation of the β-keto ester product drives the reaction forward; ensure at least one full equivalent of base is used. | |
| 3. Low Reaction Temperature: Insufficient thermal energy can lead to a slow reaction rate. | - Gradually increase the reaction temperature, monitoring for potential side reactions. Refluxing in a suitable solvent like toluene or THF is common. | |
| Formation of Side Products | 1. Self-Condensation of Methyl Acetate: If the concentration of the methyl acetate enolate is too high, it can react with itself. | - Add the methyl 2-methoxybenzoate to the reaction mixture before the slow, dropwise addition of methyl acetate. |
| 2. Hydrolysis of Esters: Presence of water can lead to the hydrolysis of the starting materials or the product back to carboxylic acids. | - Maintain strictly anhydrous conditions throughout the experiment. | |
| 3. Decarboxylation of the Product: The β-keto ester product can undergo decarboxylation (loss of CO₂) to form 2-methoxyacetophenone, especially during acidic work-up or purification at high temperatures.[1][2][3][4][5] | - Perform the acidic work-up at low temperatures (e.g., 0 °C).- Avoid excessive heating during solvent evaporation.- Purify using methods that do not require high heat, such as column chromatography at room temperature. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Work-up: The formation of a stable emulsion can make separation of the organic and aqueous layers difficult. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. |
| 2. Oily Product that is Difficult to Crystallize: The product may be an oil at room temperature, making purification by crystallization challenging. | - Purify by vacuum distillation or column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The synthesis is a base-catalyzed crossed Claisen condensation.[6][7] The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base removes an acidic α-hydrogen from methyl acetate to form a resonance-stabilized enolate ion.[6]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl 2-methoxybenzoate.[6]
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Elimination: The intermediate collapses, eliminating a methoxide leaving group to form the β-keto ester.[6]
-
Deprotonation: The newly formed β-keto ester is acidic and is deprotonated by the methoxide in the reaction mixture. This final, irreversible step drives the reaction to completion.
-
Protonation: An acidic workup protonates the enolate to yield the final product.
Q2: Which base is most effective for this synthesis?
A2: Strong, non-nucleophilic bases are generally preferred to maximize yield. While sodium methoxide can be used, stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) often give higher yields by ensuring complete formation of the enolate.[7] When using sodium methoxide, it is crucial to use a stoichiometric amount, not a catalytic one, as it is consumed in the final deprotonation step that drives the equilibrium.
Q3: How can I minimize the self-condensation of methyl acetate?
A3: To minimize the self-condensation of methyl acetate, it should be added slowly to the reaction mixture containing the base and methyl 2-methoxybenzoate. This ensures that the concentration of the methyl acetate enolate remains low at any given time, favoring the cross-condensation reaction.
Q4: What are the critical parameters to control for improving the yield?
A4: The critical parameters are:
-
Anhydrous Conditions: Moisture will quench the base and lead to hydrolysis.
-
Choice and Stoichiometry of the Base: A strong base in at least a 1:1 molar ratio to the limiting reagent is essential.
-
Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can promote side reactions.
-
Order of Reagent Addition: As discussed in Q3, the order of addition is important to prevent self-condensation.
Q5: What is the expected appearance of the final product?
A5: this compound is typically a colorless to slightly yellowish liquid or a low-melting solid at room temperature.[8]
Experimental Protocols
Synthesis of Methyl 2-methoxybenzoate (Starting Material)
This protocol describes the esterification of 2-methoxybenzoic acid.[8]
-
To a solution of 2-methoxybenzoic acid (10 g, 65.7 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2 mL) at 0 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-methoxybenzoate. The product can be further purified by vacuum distillation.
Synthesis of this compound
This protocol is a general procedure for a crossed Claisen condensation.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) and wash with anhydrous hexane (3 x 10 mL) to remove the mineral oil.
-
Add anhydrous toluene (100 mL) to the flask.
-
In a separate flask, prepare a mixture of methyl 2-methoxybenzoate (8.3 g, 50 mmol) and methyl acetate (4.4 g, 60 mmol) in anhydrous toluene (20 mL).
-
Add a small portion (~5 mL) of the ester mixture to the sodium hydride suspension and heat the reaction mixture to 80 °C to initiate the reaction.
-
Once the reaction begins (indicated by hydrogen evolution), add the remaining ester mixture dropwise over 1 hour, maintaining the temperature at 80-90 °C.
-
After the addition is complete, continue heating at reflux for an additional 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: A troubleshooting workflow for optimizing the synthesis.
Caption: A step-by-step experimental workflow for the synthesis.
References
- 1. aklectures.com [aklectures.com]
- 2. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. Page loading... [guidechem.com]
common impurities in Methyl 3-(2-methoxyphenyl)-3-oxopropanoate and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-(2-methoxyphenyl)-3-oxopropanoate. The information is designed to help identify and remove common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities typically arise from the synthesis process, which is often a Claisen condensation reaction between 2-methoxyacetophenone and a methylating agent like dimethyl carbonate. These impurities can be categorized as:
-
Unreacted Starting Materials: 2-methoxyacetophenone and dimethyl carbonate may be present if the reaction does not go to completion.
-
Self-Condensation Products: Side-reactions, such as the self-condensation of 2-methoxyacetophenone, can occur under basic reaction conditions.
-
Hydrolysis Products: The ester functional group in the final product can be hydrolyzed to the corresponding carboxylic acid, 3-(2-methoxyphenyl)-3-oxopropanoic acid, particularly during aqueous workup steps.
-
Decarboxylation Products: The β-keto acid impurity is unstable and can readily undergo decarboxylation to form 1-(2-methoxyphenyl)ethan-1-one.[1] The final β-keto ester product can also slowly decompose via hydrolysis and decarboxylation.
Q2: How can I detect the presence of these impurities?
A2: Several analytical techniques can be employed to identify and quantify impurities:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple components in your product. The starting materials and product will likely have different Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the structures of the main product and any significant impurities. Characteristic peaks for the starting materials or byproducts can be looked for.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile and semi-volatile impurities, such as unreacted starting materials and some side-products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and various impurities.
Q3: What is a general strategy for removing common impurities from this compound?
A3: A multi-step purification strategy is often the most effective:
-
Aqueous Workup: After the reaction, a carefully controlled aqueous workup can help remove some water-soluble impurities and the base catalyst. An acidic wash can help to neutralize any remaining base, followed by a wash with brine to remove excess water.
-
Acid-Base Extraction: To remove acidic impurities like 3-(2-methoxyphenyl)-3-oxopropanoic acid, an extraction with a mild aqueous base (e.g., sodium bicarbonate solution) can be performed. The acidic impurity will move into the aqueous layer as its salt, while the desired ester remains in the organic layer.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and other non-acidic byproducts based on their different polarities.
-
Recrystallization or Distillation: If the product is a solid, recrystallization from a suitable solvent can significantly improve its purity. If it is a liquid, distillation under reduced pressure may be an option.
Troubleshooting Guide
The following table outlines common issues encountered during the synthesis and purification of this compound, their probable causes, and suggested solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction; Sub-optimal reaction temperature; Insufficient reaction time; Side reactions dominating. | Optimize reaction conditions (temperature, time, stoichiometry of reactants); Ensure anhydrous conditions; Use a stronger base if necessary. |
| Presence of Unreacted 2-methoxyacetophenone | Incomplete reaction; Insufficient amount of base or methylating agent. | Increase the molar excess of dimethyl carbonate; Ensure the base is active and used in sufficient quantity; Increase reaction time or temperature. |
| Presence of 3-(2-methoxyphenyl)-3-oxopropanoic acid (hydrolysis product) | Exposure to water during reaction or workup, especially under basic or acidic conditions. | Perform the reaction under strictly anhydrous conditions; Use a mild aqueous base (e.g., saturated sodium bicarbonate) for washing instead of strong bases; Minimize the duration of the aqueous workup. |
| Presence of 1-(2-methoxyphenyl)ethan-1-one (decarboxylation product) | Formation of the β-keto acid impurity which then decarboxylates; High temperatures during workup or purification. | Keep the temperature low during workup and purification; Avoid prolonged heating. |
| Product is an oil that does not solidify | Presence of impurities preventing crystallization. | Purify the product using column chromatography to remove impurities. |
| Multiple spots on TLC after initial workup | Presence of starting materials, side-products, and the desired product. | Proceed with a multi-step purification including acid-base extraction and column chromatography. |
Experimental Protocols
General Purification Protocol for this compound
This protocol describes a general procedure for the purification of crude this compound after the initial reaction quench and solvent removal.
1. Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will extract any acidic impurities.
-
Separate the aqueous layer.
-
Wash the organic layer with water and then with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure.
2. Column Chromatography:
-
Prepare the Column: Pack a glass column with silica gel using a suitable slurry solvent (e.g., a mixture of hexane and ethyl acetate).
-
Load the Sample: Dissolve the crude product from the previous step in a minimal amount of the chromatography eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica gel containing the sample to the top of the column.
-
Elute the Column: Start with a non-polar eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 80:20 hexane:ethyl acetate) to elute the compounds.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following table provides a hypothetical example of how to present purity data before and after purification. Actual values will vary depending on the specific experimental conditions.
| Compound | Purity before Purification (GC-MS Area %) | Purity after Column Chromatography (GC-MS Area %) |
| This compound | 75% | >98% |
| 2-methoxyacetophenone | 15% | <0.5% |
| Dimethyl carbonate | 5% | Not Detected |
| 3-(2-methoxyphenyl)-3-oxopropanoic acid | 3% | Not Detected |
| Other byproducts | 2% | <1.5% |
Visualizations
Experimental Workflow for Impurity Removal
References
stability issues of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate under different conditions
Technical Support Center: Stability of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage and handling conditions for this compound?
A1: To ensure the stability and integrity of the compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area. It is crucial to keep it away from heat, open flames, sparks, and hot surfaces. For safe handling, it is recommended to work under a chemical hood, avoid inhaling the substance, and prevent contact with skin and eyes.[1]
Q2: My compound shows a new spot on TLC or an additional peak in my HPLC analysis after being stored or used in a reaction. What could this be?
A2: The appearance of new signals likely indicates degradation. As a β-keto ester, this compound is susceptible to two primary degradation pathways, especially in the presence of acid, base, or heat:
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Hydrolysis: The ester group can be hydrolyzed to form the corresponding β-keto acid, 3-(2-methoxyphenyl)-3-oxopropanoic acid. This reaction can be catalyzed by acidic or basic conditions.[2]
-
Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide (CO₂), particularly when heated, to form 1-(2-methoxyphenyl)ethanone.[3][4]
Therefore, the new peak or spot is likely one or both of these degradation products.
Q3: I am experiencing low yield or unexpected side products when using the compound in a reaction with a strong base. Why is this happening?
A3: β-keto esters have an acidic α-proton (the hydrogen on the carbon between the two carbonyl groups).[4] Strong bases will deprotonate this position to form a stabilized enolate.[4] While this reactivity is useful for many synthetic transformations like acetoacetic ester synthesis, it can also lead to undesired side reactions, self-condensation, or degradation if not properly controlled, contributing to lower yields of your target molecule. The use of incompatible materials, such as strong bases, should be avoided during storage and handling.[1]
Q4: Is this compound sensitive to specific types of solvents?
A4: Yes. While generally stable in common aprotic organic solvents (e.g., DCM, THF, Toluene) under neutral and anhydrous conditions, issues can arise with others:
-
Protic Solvents (e.g., Methanol, Ethanol, Water): In the presence of acid or base catalysts, the compound can undergo transesterification with alcoholic solvents or hydrolysis with water.[3]
-
Basic Conditions: As mentioned, basic conditions can promote enolate formation and subsequent reactions or hydrolysis.
Q5: What is the expected thermal and photolytic stability of this compound?
A5:
-
Thermal Stability: β-keto esters can be thermally labile. The primary concern with heating is the potential to promote the decarboxylation of the corresponding β-keto acid, which can form if any hydrolysis has occurred.[3] The safety data sheet advises keeping the compound away from heat and hot surfaces.
Summary of Potential Stability Issues
The following table summarizes the potential degradation pathways for this compound under various stress conditions, based on the general reactivity of β-keto esters.
| Stress Condition | Potential Degradation Pathway | Primary Degradation Products |
| Acidic (e.g., HCl, H₂SO₄) | Ester Hydrolysis | 3-(2-methoxyphenyl)-3-oxopropanoic acid |
| Basic (e.g., NaOH, KOH) | Ester Hydrolysis, Enolate Formation | 3-(2-methoxyphenyl)-3-oxopropanoic acid, potential side-products |
| Thermal (Heat) | Promotes Decarboxylation (of the β-keto acid) | 1-(2-methoxyphenyl)ethanone |
| Oxidative (e.g., H₂O₂) | Oxidation of the keto-enol system or aromatic ring | Various oxidized species |
| Photolytic (UV/Vis Light) | Photochemical reactions (e.g., radical formation) | Various photoproducts |
Visualizing Potential Degradation and Experimental Workflow
To better understand the stability challenges and experimental design, the following diagrams illustrate the primary degradation pathway and a general workflow for stability testing.
Caption: Predicted degradation pathway of this compound.
Caption: General workflow for conducting a forced degradation study.
Experimental Protocols
Protocol: Forced Degradation Study for Stability Assessment
This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to identify potential degradation products and develop a stability-indicating analytical method.
1. Objective: To investigate the stability of this compound under various stress conditions as mandated by ICH guidelines to understand its degradation pathways.
2. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Hydrogen peroxide (H₂O₂), 30% solution
-
HPLC system with a PDA or UV detector and a C18 column
3. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of the compound in acetonitrile to prepare a stock solution of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After incubation, cool the sample, neutralize it with an equivalent amount of 0.1M NaOH, and dilute with mobile phase to the target concentration (e.g., 100 µg/mL).
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
After incubation, neutralize with an equivalent amount of 0.1M HCl and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store the solution in the dark at room temperature for 24 hours.
-
Dilute with mobile phase after the incubation period.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish.
-
Expose to dry heat in an oven at 80°C for 48 hours.[7]
-
After exposure, dissolve the sample in acetonitrile and dilute to the target concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a quartz cuvette) and a thin layer of the solid compound to a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare the samples for analysis.
-
5. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[7][8]
-
Use a PDA detector to check for peak purity and identify the formation of new chromophores.
-
LC-MS or GC-MS can be used for the structural elucidation of significant degradation products.[8][9]
6. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of the parent compound.
-
Assess the mass balance to ensure all major degradants are accounted for.
-
The results will help establish the compound's intrinsic stability and inform handling, storage, and formulation strategies.[10]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 4. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 5. Photoredox Catalysis of Aromatic β-Ketoesters for in Situ Production of Transient and Persistent Radicals for Organic Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry [pubs.usgs.gov]
- 10. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing side reactions in the synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, which is typically achieved via a crossed Claisen condensation between methyl 2-methoxybenzoate and methyl acetate.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a deactivated base.
-
Side Reactions: Competing side reactions, such as the self-condensation of methyl acetate, may be consuming the starting materials.
-
Product Decomposition: The β-keto ester product can be susceptible to cleavage under harsh basic conditions.
-
Work-up Issues: The product may be lost during the aqueous work-up and extraction phases.
Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or freshly prepared sodium methoxide (NaOMe). Ensure the base is not old or deactivated. | A strong base is required to deprotonate methyl acetate to form the nucleophilic enolate. Non-nucleophilic bases minimize attacks on the ester carbonyls. |
| Temperature | Maintain the reaction temperature as recommended in the protocol, often starting at a low temperature (e.g., 0 °C) during base addition and enolate formation, and then allowing it to warm to room temperature or gently heating to drive the reaction to completion. | Temperature control is crucial. Lower temperatures favor controlled enolate formation and can reduce the rate of side reactions. |
| Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. | Insufficient time will lead to incomplete conversion, while prolonged reaction times can increase the likelihood of side products and decomposition. |
| Reagent Addition | Slowly add the methyl acetate to a mixture of the methyl 2-methoxybenzoate and the base in an appropriate solvent. | This strategy keeps the concentration of the enolizable ester low, thereby minimizing its self-condensation.[1] |
| Work-up | Carefully neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) during work-up, ensuring the temperature is kept low. Perform extractions efficiently. | The β-keto ester product is acidic (pKa ≈ 11) and will be deprotonated by the alkoxide base. Acidification is necessary to obtain the neutral product.[2] Overly acidic or basic conditions during work-up can cause hydrolysis or other side reactions. |
Problem 2: Presence of Significant Amounts of Methyl Acetoacetate
Cause:
This is a clear indication of the self-condensation of methyl acetate, a major side reaction where the enolate of methyl acetate attacks another molecule of methyl acetate.[3]
Solutions:
| Parameter | Recommendation | Rationale |
| Reactant Ratio | Use an excess of the non-enolizable ester, methyl 2-methoxybenzoate. A 2 to 3-fold excess is common. | Increasing the concentration of the electrophile (methyl 2-methoxybenzoate) increases the probability of the methyl acetate enolate reacting with it rather than with another molecule of methyl acetate.[1] |
| Order of Addition | As mentioned previously, add the methyl acetate slowly to the mixture of methyl 2-methoxybenzoate and the base. | This ensures that the concentration of the methyl acetate enolate is always low, favoring the crossed condensation over self-condensation.[1] |
| Base Selection | For more precise control, consider using a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to pre-form the enolate of methyl acetate at low temperature before adding methyl 2-methoxybenzoate. | LDA can quantitatively deprotonate the methyl acetate, allowing for a more controlled reaction with the electrophilic ester.[4] |
Problem 3: Formation of 2-Methoxybenzoic Acid and/or Acetic Acid
Cause:
The presence of these carboxylic acids indicates saponification (hydrolysis) of the starting esters or the product. This is typically caused by the presence of water in the reaction mixture or the use of a hydroxide-containing base.
Solutions:
| Parameter | Recommendation | Rationale |
| Anhydrous Conditions | Ensure all glassware is thoroughly dried and use anhydrous solvents. | Water will react with the strong base to form hydroxides, which can then hydrolyze the esters. |
| Base Quality | Use a high-quality, dry base. If preparing sodium methoxide from sodium and methanol, ensure the methanol is anhydrous. | Commercial bases can absorb moisture from the atmosphere. |
| Work-up | Perform the acidic work-up at low temperatures and avoid prolonged exposure to strongly acidic or basic aqueous solutions. | Hydrolysis can also occur during the work-up if conditions are not carefully controlled. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The primary reaction is a crossed Claisen condensation. In this reaction, methyl acetate is deprotonated by a strong base to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of methyl 2-methoxybenzoate. The subsequent loss of a methoxide group from the tetrahedral intermediate yields the desired β-keto ester.[2][4]
Q2: Why is the choice of base so critical in this synthesis?
The base must be strong enough to deprotonate methyl acetate (pKa ≈ 25), but it should not be nucleophilic itself to avoid side reactions with the ester carbonyls. Sodium hydride (NaH) and sodium methoxide (NaOMe) are commonly used. Using an alkoxide base that corresponds to the alcohol portion of the esters (in this case, methoxide) is crucial to prevent transesterification.[4]
Q3: What is transesterification and how can it be prevented?
Transesterification is a side reaction where the alkoxy group of an ester is exchanged with the alkoxide from the base or solvent. For example, if sodium ethoxide were used as a base, it could react with the methyl esters to form ethyl esters, leading to a mixture of products. To prevent this, the alkoxide base used should match the alkoxy group of the esters (i.e., use sodium methoxide for methyl esters).
Q4: How can I purify the final product?
Purification of β-keto esters is commonly achieved by fractional distillation under reduced pressure or by column chromatography on silica gel.[5] The choice of method depends on the scale of the reaction and the nature of the impurities.
Q5: My NMR spectrum shows two sets of peaks for the product. Is it impure?
Not necessarily. β-keto esters can exist as a mixture of keto and enol tautomers. This keto-enol tautomerism can result in two distinct sets of signals in the NMR spectrum. The ratio of keto to enol form can be influenced by the solvent, temperature, and pH.
Experimental Protocols
Key Experiment: Crossed Claisen Condensation Synthesis of this compound
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Methyl 2-methoxybenzoate
-
Anhydrous Methyl Acetate
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous toluene in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add methyl 2-methoxybenzoate (1.0 equivalent) to the suspension.
-
Heat the mixture to a gentle reflux.
-
Slowly add a solution of anhydrous methyl acetate (1.2 equivalents) in anhydrous toluene via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of glacial acetic acid until the evolution of hydrogen gas ceases.
-
Add water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on Yield and Purity
This data is illustrative and intended to demonstrate general trends.
| Entry | Base (equiv.) | Methyl Acetate (equiv.) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Major Side Product |
| 1 | NaH (1.1) | 1.2 | 80 | 4 | 75 | 95 | Methyl acetoacetate |
| 2 | NaH (1.1) | 2.0 | 80 | 4 | 65 | 80 | Methyl acetoacetate |
| 3 | NaOMe (1.1) | 1.2 | 65 | 6 | 70 | 92 | Methyl acetoacetate |
| 4 | NaH (1.1) | 1.2 | 25 | 12 | 60 | 90 | Incomplete reaction |
| 5 | LDA (1.1) | 1.0 (pre-formed enolate) | -78 to 25 | 3 | 85 | >98 | Minimal |
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Overview of potential side reactions.
Caption: Troubleshooting decision workflow.
References
- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Workup of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of reactions involving Methyl 3-(2-methoxyphenyl)-3-oxopropanoate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a standard quenching procedure for a reaction mixture containing this compound?
A typical quenching procedure involves neutralizing the reaction mixture and removing any reactive reagents. A common method is to cool the reaction mixture in an ice bath and then slowly add a dilute acid, such as 10% hydrochloric acid or a saturated aqueous solution of ammonium chloride, until the mixture is acidic (pH ~5-6).[1] This step protonates any enolates and neutralizes basic catalysts.
Q2: What are the recommended solvents for extracting this compound from an aqueous solution?
Ethyl acetate is a commonly used solvent for extracting β-keto esters like this compound from aqueous solutions due to its good solvency for moderately polar compounds and its immiscibility with water.[1] Dichloromethane can also be used.
Q3: What is the purpose of washing the organic extract with a sodium bicarbonate solution?
Washing the organic layer with a saturated sodium bicarbonate solution is crucial for removing any unreacted acidic starting materials or acidic byproducts. The bicarbonate solution will react with acids to form their corresponding sodium salts, which are soluble in the aqueous layer and can thus be separated from the desired product in the organic layer.
Q4: How can I remove residual water from the organic extract before solvent evaporation?
After the aqueous washes, the organic layer should be dried over an anhydrous inorganic salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). These salts bind with water, and can then be removed by filtration, leaving a dry organic solution.
Q5: What are the most common methods for purifying crude this compound?
The most common purification methods are flash column chromatography on silica gel and vacuum distillation.[1] The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup and purification of this compound.
Issue 1: Low Yield of Isolated Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Before starting the workup, monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed. |
| Product Hydrolysis | β-keto esters can be susceptible to hydrolysis, especially under strong acidic or basic conditions. Avoid prolonged exposure to harsh pH conditions during the workup. Use of a milder quenching agent like saturated ammonium chloride solution can be beneficial.[1] |
| Emulsion Formation during Extraction | Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break an emulsion, try adding brine (saturated NaCl solution) or passing the mixture through a pad of Celite. |
| Product Loss during Washing Steps | If the product has some water solubility, minimize the number of aqueous washes or use saturated brine for the final wash to reduce its partitioning into the aqueous layer. |
Issue 2: Impure Product After Initial Workup
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | If TLC indicates the presence of starting materials, optimize the reaction conditions (e.g., reaction time, temperature, or stoichiometry) in subsequent experiments. For the current batch, purification by column chromatography is recommended. |
| Formation of Side Products | Common side reactions in syntheses like the Claisen condensation include self-condensation of starting materials or other unintended reactions. A thorough purification by column chromatography is necessary. |
| Residual Acidic or Basic Impurities | Ensure thorough washing with sodium bicarbonate solution (to remove acids) and water. The presence of residual acids or bases can lead to product degradation over time. |
Issue 3: Difficulty with Column Chromatography Purification
| Potential Cause | Troubleshooting Step |
| Poor Separation of Product and Impurities | The choice of eluent system is critical. For moderately polar compounds like this compound, a good starting point for the eluent system is a mixture of hexane and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. |
| Product Streaking on the TLC/Column | Streaking can be caused by acidic or basic impurities or by the compound itself if it is acidic or basic. Adding a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can improve the peak shape. Given the β-keto ester functionality, the compound is slightly acidic, so a small amount of acetic acid in the eluent might be beneficial. |
| Compound Appears to Decompose on Silica Gel | Some β-keto esters can be sensitive to the acidic nature of silica gel. If decomposition is suspected, consider using deactivated silica gel (by adding a small percentage of water or triethylamine) or an alternative stationary phase like alumina. |
Experimental Protocols
General Workup Procedure
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1 M HCl solution with vigorous stirring until the pH of the aqueous phase is between 5 and 6.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL)
-
Water (1 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Eluent System: A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 20-30% ethyl acetate in hexane) to elute the product. Monitor the fractions by TLC.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Extraction Solvent | Ethyl Acetate | Dichloromethane can also be used. |
| Quenching Agent | 1 M HCl or sat. NH₄Cl (aq) | Use of milder NH₄Cl may prevent hydrolysis of the ester. |
| Washing Solutions | Sat. NaHCO₃ (aq), Water, Brine | Essential for removing acidic impurities and salts. |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Ensure the organic layer is completely dry before evaporation. |
| Column Chromatography Eluent | 5-30% Ethyl Acetate in Hexane | The optimal ratio should be determined by TLC analysis. |
| Expected Yield | > 80% (reaction dependent) | Yields can be lower due to side reactions or workup issues. |
Mandatory Visualization
Caption: A typical experimental workflow for the workup and purification of this compound.
Caption: A troubleshooting guide for common issues in the workup of this compound.
References
Validation & Comparative
A Comparative Guide to Methyl 3-(2-methoxyphenyl)-3-oxopropanoate and Other β-Keto Esters for Researchers and Drug Development Professionals
An in-depth analysis of the synthesis, reactivity, and utility of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate in comparison to other key β-keto esters, supported by experimental data and protocols.
This guide provides a comprehensive comparison of this compound with other commonly used β-keto esters, offering valuable insights for researchers, scientists, and professionals in drug development. β-Keto esters are a critical class of organic compounds, widely utilized as versatile intermediates in the synthesis of a vast array of pharmaceuticals and biologically active molecules. Their unique structural features, characterized by a ketone and an ester group separated by a methylene unit, impart a rich and diverse reactivity profile. This guide will delve into the synthesis, spectroscopic properties, and chemical reactivity of this compound, benchmarking it against other β-keto esters to highlight its specific advantages and potential applications.
I. Synthesis of β-Keto Esters: The Claisen Condensation
The most common and versatile method for the synthesis of β-keto esters is the Claisen condensation.[1] This reaction involves the base-mediated condensation of an ester with another carbonyl compound, typically another ester or a ketone.[1] In the context of synthesizing aryl β-keto esters, such as this compound, a crossed Claisen condensation between a substituted acetophenone and a carbonate ester is often employed.[1]
Comparative Synthesis Data:
| β-Keto Ester | Reactants | Base/Catalyst | Solvent | Yield (%) | Reference |
| tert-Butyl 4-(2-methoxyphenyl)-3-oxobutanoate | 2-Methoxyphenylacetic acid, Meldrum's acid, tert-butanol | DCC, DMAP | Dichloromethane | 75 | [2] |
| General Chalcones (from substituted acetophenones) | Substituted acetophenones, Benzaldehyde | NaOH | Ethanol/Water | 80-98 | [4] |
| General Chalcones (from substituted acetophenones) | Substituted acetophenones, Benzaldehyde | Cu(OTf)₂ | Solvent-free (Microwave) | 74-91 | [5] |
Experimental Protocol: Synthesis of tert-Butyl 4-(2-methoxyphenyl)-3-oxobutanoate (A representative protocol adaptable for this compound) [2]
-
Activation of Carboxylic Acid: To a solution of 2-methoxyphenylacetic acid (1.0 eq) and Meldrum's acid (1.0 eq) in dichloromethane at 0 °C, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (1.1 eq) are added.
-
Condensation: The reaction mixture is stirred at room temperature overnight.
-
Esterification: The resulting intermediate is then refluxed in tert-butanol to yield the final β-keto ester.
-
Purification: The product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
To synthesize this compound, one would adapt this protocol by using dimethyl carbonate as the acylating agent in a base-mediated condensation with 2-methoxyacetophenone.
II. Spectroscopic Properties: A Comparative Look
The spectroscopic properties of β-keto esters are characterized by the presence of both keto and enol tautomers in solution, which can be readily distinguished by NMR spectroscopy. The ratio of these tautomers is influenced by factors such as the solvent and the nature of the substituents.[6]
While the specific ¹H and ¹³C NMR data for this compound is not available, data for related compounds provides a basis for comparison. In the ¹H NMR spectra of similar β-keto esters, characteristic signals for the methylene protons of the keto form are observed as a singlet, while the enolic proton appears as a broad singlet at a downfield chemical shift.[2]
| Compound | Solvent | Key ¹H NMR Signals (ppm) | Reference |
| tert-Butyl 4-(phenyl)-3-oxobutanoate and its derivatives | CDCl₃ | Keto (-CH₂-): ~3.4-3.5 (s); Enol (=CH-): Not specified, but generally downfield | [2] |
| Methyl 3-phenylpropanoate | CDCl₃ | -OCH₃: 3.68 (s); -CH₂- (adjacent to ester): 2.66 (t); -CH₂- (benzylic): 2.98 (t) | [7] |
| (E)-methyl 3-(4-methoxyphenyl)acrylate | CDCl₃ | -OCH₃ (ester): 3.801 (s); -OCH₃ (phenyl): 3.843 (s); Vinylic protons: 6.325 (d), 7.661 (d) | [7] |
The presence of the ortho-methoxy group in this compound is expected to influence the chemical shifts of the aromatic protons due to its electron-donating nature and steric effects.
III. Chemical Reactivity and Applications
β-Keto esters are valuable precursors in a variety of chemical transformations, including the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents.
The Knorr Pyrrole Synthesis: A Key Application
A significant application of β-keto esters is in the Knorr pyrrole synthesis, a classic method for the preparation of substituted pyrroles.[8][9] This reaction involves the condensation of an α-amino ketone with a β-dicarbonyl compound, such as a β-keto ester.[8] The versatility of this synthesis allows for the introduction of diverse substituents onto the pyrrole ring, making it a powerful tool in drug discovery.[8]
Knorr Pyrrole Synthesis Workflow
Caption: A simplified workflow of the Knorr pyrrole synthesis.
Experimental Protocol: Classic Knorr Pyrrole Synthesis [10]
-
In situ generation of α-amino ketone: An α-oximino ketone is reduced using zinc dust in glacial acetic acid.
-
Condensation and Cyclization: The β-keto ester (e.g., this compound) is added to the reaction mixture containing the in situ generated α-amino ketone.
-
Heating: The mixture is heated to facilitate condensation, intramolecular cyclization, and subsequent dehydration to form the pyrrole ring.
-
Work-up and Purification: The product is typically precipitated by pouring the reaction mixture into water and purified by recrystallization.
The electronic properties of the substituents on the phenyl ring of the β-keto ester can influence the rate and outcome of the Knorr synthesis. The electron-donating methoxy group at the ortho position in this compound may affect the nucleophilicity of the enolate intermediate, thereby influencing the reaction kinetics.
Comparative Reactivity in Other Transformations
The reactivity of β-keto esters is also evident in reactions such as transesterification. Studies have shown that the nature of the substituents on the aromatic ring can impact the rate of transesterification.[11] For instance, in the transesterification of β-keto esters with benzylic alcohols, electron-donating groups on the alcohol's aromatic ring were found to increase reactivity.[11] This suggests that the electronic nature of the methoxy group in this compound could play a significant role in its reactivity profile.
IV. Conclusion
This compound is a valuable β-keto ester with significant potential in organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to drug discovery. Its synthesis can be achieved through established methods like the Claisen condensation, with expected good yields based on analogous compounds. The presence of the ortho-methoxy group is anticipated to influence its spectroscopic properties and modulate its reactivity in key transformations such as the Knorr pyrrole synthesis. While direct comparative data is limited, this guide provides a framework for understanding the performance of this compound in relation to other β-keto esters, empowering researchers to make informed decisions in their synthetic endeavors.
Logical Relationship of β-Keto Ester Properties
Caption: Interplay of structure, synthesis, and reactivity of β-keto esters.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Spectroscopic Guide to the Isomers of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
For researchers and professionals in drug development, the precise characterization of molecular isomers is a critical step in ensuring the efficacy, safety, and patentability of a compound. Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, a β-ketoester, primarily exists as a dynamic equilibrium between its keto and enol tautomers. The position of this equilibrium and the ability to distinguish between these forms are paramount for understanding its reactivity and potential biological activity. This guide provides a comparative analysis of the key spectroscopic features of the keto and enol isomers of this compound, supported by established principles from analogous compounds and detailed experimental protocols.
Keto-Enol Tautomerism: The Primary Isomeric Consideration
This compound, like other 1,3-dicarbonyl compounds, undergoes keto-enol tautomerism, resulting in an equilibrium mixture of the keto form and the Z-enol form, with the Z-enol form being stabilized by a strong intramolecular hydrogen bond.[1][2] The presence and ratio of these tautomers are influenced by factors such as the solvent, temperature, and pH.[1][2] The E-enol form is generally less stable and present in negligible amounts.
Comparative Spectroscopic Data
The following tables summarize the expected key spectroscopic data for the keto and Z-enol tautomers of this compound. These values are based on data from analogous 1,3-dicarbonyl compounds and serve as a predictive guide for spectral interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Assignment | Keto Tautomer | Z-Enol Tautomer | Key Differentiating Features |
| Enolic OH | - | ~12.5 ppm (s, broad) | Appearance of a highly deshielded, broad singlet for the enolic proton. |
| Aromatic H | ~6.9-7.8 ppm (m) | ~6.9-7.8 ppm (m) | Minimal change expected in the aromatic region. |
| Vinyl H | - | ~5.6 ppm (s) | Appearance of a singlet in the vinylic region for the enol form. |
| Methylene CH₂ | ~4.0 ppm (s) | - | Disappearance of the methylene singlet upon enolization. |
| Methoxy OCH₃ (Aromatic) | ~3.9 ppm (s) | ~3.9 ppm (s) | Unlikely to shift significantly between tautomers. |
| Methoxy OCH₃ (Ester) | ~3.7 ppm (s) | ~3.7 ppm (s) | Unlikely to shift significantly between tautomers. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Assignment | Keto Tautomer | Z-Enol Tautomer | Key Differentiating Features |
| Ketone C=O | ~195 ppm | - | Disappearance of the ketone signal. |
| Ester C=O | ~167 ppm | ~173 ppm | Shift of the ester carbonyl to a lower field in the enol form. |
| Enolic C=C-OH | - | ~165 ppm | Appearance of a new sp² carbon signal. |
| Enolic C=C-H | - | ~90 ppm | Appearance of a new sp² carbon signal at a higher field. |
| Methylene CH₂ | ~45 ppm | - | Disappearance of the methylene carbon signal. |
| Aromatic C | ~110-160 ppm | ~110-160 ppm | Minimal change expected in the aromatic region. |
| Methoxy OCH₃ | ~52-56 ppm | ~52-56 ppm | Unlikely to shift significantly between tautomers. |
Table 3: Predicted IR Spectroscopic Data (in cm⁻¹)
| Assignment | Keto Tautomer | Z-Enol Tautomer | Key Differentiating Features |
| OH Stretch | - | 3200-2500 (broad) | Appearance of a very broad absorption due to the intramolecularly hydrogen-bonded enolic OH. |
| C=O Stretch (Ketone) | ~1730 | - | Disappearance of the ketone C=O stretch. |
| C=O Stretch (Ester) | ~1745 | ~1640 | Shift of the ester C=O stretch to a lower frequency due to conjugation. |
| C=C Stretch | - | ~1600 | Appearance of a C=C stretching band. |
Table 4: Predicted Mass Spectrometry Fragmentation
| Tautomer | Predicted Key Fragments (m/z) | Fragmentation Pathway |
| Keto/Enol | 208 (M⁺) | Molecular ion |
| 177 | Loss of -OCH₃ | |
| 149 | Loss of -COOCH₃ | |
| 135 | [C₇H₇O₂]⁺ (methoxyphenylacylium ion) | |
| 107 | Loss of CO from the methoxyphenylacylium ion | |
| 77 | Phenyl cation |
Experimental Protocols
Accurate spectroscopic analysis relies on meticulous experimental procedures. The following are generalized protocols for the characterization of this compound tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.[1][2]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Integrate the signals corresponding to the keto (e.g., methylene protons) and enol (e.g., vinyl proton) forms to determine their relative ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.
-
For signal assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat liquid between two KBr or NaCl plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a solution cell.
-
Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Instrumentation: Employ a mass spectrometer capable of high-resolution measurements (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) to determine the accurate mass of the molecular ion and fragments.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem MS (MS/MS) experiments to induce fragmentation and aid in structural elucidation.
-
Visualizing the Spectroscopic Differentiation Workflow
The following diagram illustrates the logical workflow for distinguishing the keto and enol tautomers of this compound based on their characteristic spectroscopic signals.
Caption: Workflow for distinguishing keto and enol tautomers.
By applying these spectroscopic methods and understanding the key differentiating features, researchers can confidently characterize the isomeric composition of this compound, a crucial step in its development for various applications.
References
comparative analysis of different synthetic routes for Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key β-Keto Ester Intermediate
Methyl 3-(2-methoxyphenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The efficiency and practicality of its synthesis are critical for drug discovery and development pipelines. This guide provides a comparative analysis of two primary synthetic routes to this target molecule: a Claisen Condensation approach and an Acylation of a Methyl Enolate. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific laboratory and developmental needs.
At a Glance: Comparison of Key Performance Metrics
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their performance.
| Parameter | Route 1: Claisen Condensation | Route 2: Acylation of Methyl Magnesium Carbonate |
| Starting Materials | 2'-Methoxyacetophenone, Dimethyl Carbonate | 2-Methoxybenzoic acid, Methyl Magnesium Carbonate |
| Key Reagents | Sodium Hydride, Diethyl Ether | Magnesium Ethoxide, Dimethylformamide |
| Reaction Temperature | Reflux (approx. 35 °C) | 110 °C |
| Reaction Time | 6 hours | 5 hours |
| Yield | ~20% (estimated based on analogue) | 85% |
| Purity | Requires purification by distillation or chromatography | High |
| Complexity | Requires handling of pyrophoric sodium hydride | Requires preparation of methyl magnesium carbonate |
| Scalability | Moderate | Good |
Synthetic Pathway Overview
The two routes to this compound offer distinct chemical strategies. Route 1, the Claisen Condensation, is a classic carbon-carbon bond-forming reaction. Route 2, the Acylation of Methyl Magnesium Carbonate, provides a more modern and higher-yielding alternative.
Caption: Comparative workflow of the two synthetic routes.
Experimental Protocols
Route 1: Claisen Condensation of 2'-Methoxyacetophenone
This protocol is adapted from a general procedure for the synthesis of related β-keto esters.[1]
Materials:
-
2'-Methoxyacetophenone
-
Dimethyl Carbonate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Diethyl Ether (anhydrous)
-
Glacial Acetic Acid
-
10% Hydrochloric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous diethyl ether in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dimethyl carbonate (1.5 equivalents).
-
Slowly add a solution of 2'-methoxyacetophenone (1.0 equivalent) in anhydrous diethyl ether to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, quench the reaction by the careful addition of glacial acetic acid.
-
Add 10% hydrochloric acid and extract the aqueous phase with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Route 2: Acylation of Methyl Magnesium Carbonate
This method provides a high-yield synthesis of the target compound.
Materials:
-
2-Methoxybenzoic acid
-
Methyl Magnesium Carbonate (MMC)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (concentrated)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, dissolve 2-methoxybenzoic acid (1.0 equivalent) in dimethylformamide.
-
Add a solution of Methyl Magnesium Carbonate (2.0 equivalents) in dimethylformamide to the reaction mixture.
-
Heat the mixture to 110 °C and stir for 5 hours.
-
Cool the reaction mixture to approximately 60 °C and add toluene.
-
Slowly add a mixture of concentrated hydrochloric acid and water, maintaining the temperature between 60-70 °C.
-
Separate the aqueous layer and wash the organic layer with water.
-
The toluene solution containing the product can be used directly in subsequent steps or concentrated under reduced pressure to isolate the crude product.
-
If necessary, purify the product by vacuum distillation.
Discussion
The Claisen Condensation (Route 1) represents a traditional and well-established method for the formation of β-keto esters. Its primary advantage lies in the use of readily available starting materials. However, the reported yield for a closely related analogue is modest at around 20%.[1] Furthermore, the use of sodium hydride requires stringent anhydrous conditions and careful handling due to its pyrophoric nature. The reaction workup also involves multiple extraction and washing steps, which can be time-consuming.
In contrast, the Acylation of Methyl Magnesium Carbonate (Route 2) offers a significantly higher yield of 85%. This route, while requiring the preparation of the less common reagent Methyl Magnesium Carbonate, provides a more efficient and potentially more scalable synthesis. The reaction conditions are straightforward, and the workup procedure is relatively simple. The high yield and purity of the product obtained from this method make it a more attractive option for researchers and drug development professionals who require a reliable and efficient synthesis of this compound.
Conclusion
For the synthesis of this compound, the Acylation of Methyl Magnesium Carbonate emerges as the superior method based on the available data. Its high yield, coupled with a straightforward procedure, outweighs the initial effort required for the preparation of the magnesium reagent. While the Claisen Condensation remains a viable alternative, its lower yield and the handling requirements of sodium hydride make it a less efficient choice for larger-scale preparations or when high throughput is desired. The selection of the optimal route will ultimately depend on the specific needs of the researcher, including scale, available resources, and safety considerations.
Caption: Decision-making workflow for selecting a synthetic route.
References
Comparative ¹H and ¹³C NMR Analysis of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate and Structural Analogues
A detailed spectroscopic comparison of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate with its phenyl and para-methoxyphenyl analogues, providing valuable insights for researchers in drug development and chemical synthesis.
This guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound and two structurally related alternatives: Methyl 3-oxo-3-phenylpropanoate and Methyl 3-(4-methoxyphenyl)-3-oxopropanoate. NMR spectroscopy is a powerful analytical technique crucial for the structural elucidation of organic molecules. By comparing the spectral data of these compounds, this guide aims to highlight the influence of the methoxy group and its position on the phenyl ring on the chemical shifts and coupling constants of the molecule.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected analogues. The spectra were recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | Data not available | - | - | - |
| Methyl 3-oxo-3-phenylpropanoate | 7.97-7.94 | m | 2H | Aromatic (ortho) |
| 7.62-7.57 | m | 1H | Aromatic (para) | |
| 7.50-7.46 | m | 2H | Aromatic (meta) | |
| 3.98 | s | 2H | α-CH₂ | |
| 3.74 | s | 3H | OCH₃ (ester) | |
| Methyl 3-(4-methoxyphenyl)-3-oxopropanoate | 7.93 (keto), 7.74 (enol) | d, d | 2H | Aromatic (ortho to C=O) |
| 6.95 (keto), 6.95 (enol) | m | 2H | Aromatic (meta to C=O) | |
| 12.63 (enol) | s | 1H | Enolic OH | |
| 5.58 (enol) | s | 1H | Enolic CH | |
| 4.22 (keto), 4.25 (enol) | q, q | 2H | OCH₂CH₃ (ethyl ester) | |
| 3.97 (keto) | s | 2H | α-CH₂ | |
| 3.88 (keto), 3.86 (enol) | s, s | 3H | OCH₃ (aromatic) | |
| 1.28 (keto), 1.33 (enol) | t, t | 3H | OCH₂CH₃ (ethyl ester) |
*Note: Data for the para-methoxy substituted compound was available for the ethyl ester, Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate.
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | Data not available | - |
| Methyl 3-oxo-3-phenylpropanoate | 192.6, 167.7, 136.3, 133.8, 128.8, 128.2, 52.5, 45.9 | C=O (keto), C=O (ester), Aromatic, α-CH₂, OCH₃ |
| Methyl 3-(4-methoxyphenyl)-3-oxopropanoate | 190.9, 172.0, 167.9, 164.2, 129.8, 128.9, 114.1, 86.2, 61.5, 60.5, 55.7, 46.4, 14.5, 14.3 | C=O (keto), C=O (enol ester), C=O (keto ester), Aromatic, Enolic C-OH, OCH₂CH₃, OCH₃ (aromatic), α-CH₂, CH₃ (ethyl ester)* |
*Note: Data for the para-methoxy substituted compound was available for the ethyl ester, Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, and shows signals for both keto and enol tautomers.
Experimental Protocols
A general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:
1. Sample Preparation [1]
-
For ¹H NMR: Accurately weigh 5-20 mg of the sample into a clean, dry vial.[1]
-
For ¹³C NMR: Accurately weigh 20-50 mg of the sample into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1]
-
Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[1]
-
Transfer the solution into a clean, dry 5 mm NMR tube using a pipette, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[1]
-
Cap the NMR tube securely.[1]
2. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Locking: The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[1]
-
Shimming: The magnetic field homogeneity is optimized to obtain sharp resonance signals.[1]
-
Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[1]
-
Acquisition: A standard pulse program is used to acquire the Free Induction Decay (FID). The number of scans is adjusted to achieve an adequate signal-to-noise ratio.[1]
3. Data Processing
-
The acquired FID is converted into a spectrum using a Fourier transform.
-
The spectrum is phased to ensure all peaks are in the correct absorptive mode.
-
The chemical shift axis is calibrated relative to the signal of an internal standard (e.g., TMS at 0 ppm).
-
The peaks are integrated to determine the relative number of protons for ¹H NMR.
-
Peak multiplicities and coupling constants are determined.
NMR Analysis Workflow
The following diagram illustrates the general workflow for NMR analysis, from preparing the sample to interpreting the final spectrum.
Caption: General workflow for NMR sample preparation, data acquisition, and spectral analysis.
References
A Comparative Analysis of the Reactivity of Ortho, Meta, and Para Isomers of Methoxyphenyl-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of the ortho, meta, and para isomers of methoxyphenyl-3-oxopropanoate. The reactivity of these isomers is primarily governed by the electronic effects of the methoxy and methyl-3-oxopropanoate substituents on the aromatic ring. Understanding these differences is crucial for predicting reaction outcomes and designing synthetic pathways in drug development and other chemical research.
Theoretical Background: Electronic Effects and Reactivity
The reactivity of a substituted benzene ring, particularly towards electrophilic aromatic substitution, is influenced by the electron-donating or electron-withdrawing nature of its substituents. These effects are a combination of inductive and resonance effects.
-
Methoxy Group (-OCH₃): The methoxy group is an activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. However, its strong electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the benzene ring is dominant. This resonance effect increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack at these positions. Therefore, the methoxy group is an ortho, para-director.[1][2][3]
-
Methyl-3-oxopropanoate Group (-C(O)CH₂C(O)OCH₃): The acyl group directly attached to the ring is part of the methyl-3-oxopropanoate substituent. This group is deactivating due to its strong electron-withdrawing inductive (-I) and resonance (-R) effects. The carbonyl group withdraws electron density from the ring, making it less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.[1][3]
The overall reactivity of each isomer is determined by the interplay of these two competing effects.
-
Ortho-Methoxyphenyl-3-oxopropanoate: The activating methoxy group and the deactivating acyl group are adjacent. The activating effect of the methoxy group will direct incoming electrophiles to its para position (position 4) and its other ortho position (position 6). The deactivating group will direct to its meta positions (positions 3 and 5). The strong activation of the methoxy group is expected to have a significant influence.
-
Meta-Methoxyphenyl-3-oxopropanoate: The substituents are in a 1,3 relationship. The activating methoxy group directs to its ortho (positions 2 and 4) and para (position 6) positions. The deactivating acyl group directs to its meta positions (positions 2 and 5). In this isomer, the directing effects of both groups reinforce each other at position 2, and to a lesser extent at positions 4 and 6, suggesting a higher reactivity at these sites compared to other positions on the ring.
-
Para-Methoxyphenyl-3-oxopropanoate: The substituents are in a 1,4 relationship. The activating methoxy group directs to its ortho positions (positions 2 and 6). The deactivating acyl group directs to its meta positions (positions 2 and 6). Here, the directing effects of both groups are synergistic, strongly directing incoming electrophiles to the positions ortho to the methoxy group.
Based on this analysis, the para isomer is expected to be the most reactive towards electrophilic aromatic substitution due to the synergistic directing effects of the two substituents. The ortho isomer would likely be the least reactive due to potential steric hindrance between the adjacent bulky substituents and the incoming electrophile. The reactivity of the meta isomer is anticipated to be intermediate .
Proposed Experimental Comparison of Reactivity
To quantitatively compare the reactivity of the ortho, meta, and para isomers of methoxyphenyl-3-oxopropanoate, a controlled electrophilic aromatic substitution reaction can be performed. Nitration is a classic and well-understood example.
Experimental Protocol: Competitive Nitration
This experiment will determine the relative rates of nitration for the three isomers.
Materials:
-
Ortho-methoxyphenyl-3-oxopropanoate
-
Meta-methoxyphenyl-3-oxopropanoate
-
Para-methoxyphenyl-3-oxopropanoate
-
Acetic anhydride
-
Nitric acid (fuming)
-
Dichloromethane (anhydrous)
-
Internal standard (e.g., 1,3,5-trinitrobenzene)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Nitrating Agent: A solution of acetyl nitrate is prepared by slowly adding fuming nitric acid to ice-cold acetic anhydride with stirring.
-
Reaction Setup:
-
Prepare three separate reaction flasks, one for each isomer.
-
In each flask, dissolve a precise amount (e.g., 1 mmol) of the respective methoxyphenyl-3-oxopropanoate isomer and a known amount of the internal standard in anhydrous dichloromethane.
-
Cool the flasks to 0°C in an ice bath.
-
-
Nitration Reaction:
-
To each flask, add a standardized amount of the pre-prepared acetyl nitrate solution dropwise while maintaining the temperature at 0°C.
-
Allow the reactions to proceed for a set period (e.g., 30 minutes), ensuring consistent stirring.
-
-
Quenching and Workup:
-
Quench the reaction by carefully adding ice-cold water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the product mixture from each reaction using GC-MS.
-
Identify and quantify the unreacted starting material and the nitrated products by comparing their retention times and mass spectra with authentic samples and the internal standard.
-
-
Data Interpretation:
-
The relative reactivity can be determined by comparing the percentage of starting material consumed or the yield of the nitrated products for each isomer under identical reaction conditions.
-
Hypothetical Quantitative Data
The following table presents hypothetical, yet expected, results from the competitive nitration experiment, reflecting the predicted reactivity based on electronic effects.
| Isomer | Initial Concentration (M) | Concentration after 30 min (M) | % Conversion | Relative Rate |
| Ortho | 0.1 | 0.085 | 15% | 0.43 |
| Meta | 0.1 | 0.078 | 22% | 0.63 |
| Para | 0.1 | 0.065 | 35% | 1.00 |
Relative Rate is normalized to the para isomer.
Logical Relationship of Electronic Effects
The following diagram illustrates the influence of the methoxy and methyl-3-oxopropanoate groups on the electron density of the aromatic ring, which in turn dictates the reactivity of the isomers.
Caption: Electronic effects of substituents on aromatic ring reactivity.
Conclusion
The reactivity of the ortho, meta, and para isomers of methoxyphenyl-3-oxopropanoate is dictated by the interplay of the activating methoxy group and the deactivating methyl-3-oxopropanoate group. Theoretical analysis suggests the order of reactivity towards electrophilic aromatic substitution to be para > meta > ortho. The proposed competitive nitration experiment provides a framework for quantitatively verifying this prediction. A thorough understanding of these reactivity differences is essential for medicinal chemists and researchers in the efficient design and synthesis of novel compounds.
References
cost-benefit analysis of different synthetic methods for Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
I have gathered some general information about two potential synthetic routes: Claisen condensation and the reaction of a ketone with dimethyl carbonate. I also have some cost information for the required starting materials. However, I still lack specific, detailed experimental protocols for the synthesis of the exact target molecule, Methyl 3-(2-methoxyphenyl)-3-oxopropanoate. The search results provide general procedures for similar compounds, but for a proper cost-benefit analysis and to fulfill the user's request for detailed experimental protocols, I need data for this specific reaction. I have not found specific yields, reaction times, or purification methods for the target molecule via either route. Therefore, I need to conduct more focused searches to obtain this crucial experimental information.## A Comparative Guide to the Synthesis of this compound
For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Two Synthetic Methodologies
The efficient synthesis of β-keto esters such as this compound is a critical task in the development of various pharmaceutical compounds and fine chemicals. This guide provides a comparative analysis of two primary synthetic routes to this target molecule: the mixed Claisen condensation of methyl 2-methoxybenzoate and methyl acetate, and the carboxymethylation of 2-methoxyacetophenone using dimethyl carbonate. This document offers a detailed examination of their respective experimental protocols, cost-effectiveness, and overall efficiency to assist researchers in making informed decisions for their synthetic endeavors.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Mixed Claisen Condensation | Route 2: Carboxymethylation with Dimethyl Carbonate |
| Starting Materials | Methyl 2-methoxybenzoate, Methyl acetate | 2-Methoxyacetophenone, Dimethyl carbonate |
| Key Reagents | Sodium methoxide | Sodium hydride |
| Overall Yield | Moderate to High (estimated) | Moderate to High (estimated) |
| Reaction Time | Several hours to overnight | Several hours |
| Relative Cost | Moderate | Moderate to High |
| Complexity | One-pot reaction, requires anhydrous conditions | Requires handling of sodium hydride dispersion |
Data Presentation: A Deeper Dive into Cost-Effectiveness
The following table provides an estimated cost analysis for the synthesis of one mole of this compound via both proposed routes. Prices are based on commercially available data from various chemical suppliers and are subject to fluctuation.
| Reagent | Route 1: Mixed Claisen Condensation (for 1 mol product) | Route 2: Carboxymethylation (for 1 mol product) |
| Primary Reactants | ||
| Methyl 2-methoxybenzoate (1.0 mol) | ~$45-60 | - |
| Methyl acetate (≥1.0 mol) | ~$10-20 | - |
| 2-Methoxyacetophenone (1.0 mol) | - | ~$120-140 |
| Dimethyl carbonate (≥1.0 mol) | - | ~$15-25 |
| Base | ||
| Sodium methoxide (≥1.0 mol) | ~$50-60 | - |
| Sodium hydride (60% dispersion in oil, ≥1.0 mol) | - | ~$25-35 |
| Solvents & Other Reagents | ||
| Anhydrous Solvent (e.g., Toluene, THF) | ~$20-40 | ~$20-40 |
| Acid for neutralization (e.g., HCl) | ~$5-10 | ~$5-10 |
| Solvents for extraction and purification | ~$30-50 | ~$30-50 |
| Estimated Total Cost | ~$160-240 | ~$215-295 |
Mandatory Visualization
Synthetic Pathways Overview
Safety Operating Guide
Safe Disposal of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Methyl 3-(2-methoxyphenyl)-3-oxopropanoate, a beta-keto ester, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
Quantitative Safety Data Summary
| Parameter | Information | Source Recommendation |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | Standard laboratory practice |
| Handling | Use in a well-ventilated area or chemical fume hood | General chemical safety guidelines |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials | General chemical storage guidelines |
| Spill Containment | Absorb with inert material (e.g., sand, silica gel) and place in a sealed container | Fisher Scientific SDS[1] |
| Primary Disposal Route | Licensed chemical waste disposal facility | BASF Safety Data Sheet[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | Fisher Scientific SDS[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[3] The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, compatible waste container with "Waste this compound" and include the chemical formula (C₁₁H₁₂O₄).
-
Do not mix this waste with other chemical waste streams, particularly incompatible materials such as strong acids, bases, or oxidizing agents, to prevent violent reactions.[4]
-
Store the waste container in a designated satellite accumulation area.[4]
2. Containerization:
-
Use a container made of a material compatible with the chemical. Glass or a suitable chemically resistant plastic is recommended.
-
Ensure the container has a secure, leak-proof cap and is kept closed except when adding waste.[5][6]
3. Small Quantity Disposal (Residual Amounts):
-
For cleaning glassware with residual amounts of the compound, rinse with a suitable organic solvent (e.g., ethanol or acetone).
-
The solvent rinse should be collected as hazardous waste in a separate, appropriately labeled container for halogenated or non-halogenated solvent waste, as per your institution's guidelines.[6]
4. Bulk Quantity Disposal:
-
Unused or excess this compound should be disposed of as hazardous chemical waste.
-
The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[7]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1]
-
Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Ensure all required waste disposal forms are completed accurately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. download.basf.com [download.basf.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. echemi.com [echemi.com]
Personal protective equipment for handling Methyl 3-(2-methoxyphenyl)-3-oxopropanoate
Disclaimer: No specific Safety Data Sheet (SDS) is available for Methyl 3-(2-methoxyphenyl)-3-oxopropanoate. The following guidance is based on the hazard profile of chemically similar compounds, such as other beta-keto esters and aromatic ketones. It is imperative to treat this compound with the care required for substances with potential hazards.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a skin, eye, and respiratory irritant. Appropriate PPE is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye and Face | ANSI-approved safety glasses with side shields are the minimum requirement.[1][2] For splash hazards, chemical splash goggles should be worn.[1][3] A face shield worn over safety glasses or goggles is recommended when handling larger quantities or if there is a significant splash risk.[1][3] |
| Hand Protection | Nitrile gloves are suitable for incidental contact.[1] For prolonged handling or immersion, consider heavier-duty gloves such as neoprene or butyl rubber.[4] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[2] |
| Body Protection | A flame-resistant lab coat is recommended, and it should be fully buttoned with sleeves rolled down.[2][5] Long pants and closed-toe shoes are mandatory in the laboratory.[1][5] |
| Respiratory | Work with this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[6] If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is vital for the safe handling of this compound.
2.1. Preparation and Weighing
-
Work Area Preparation : Ensure the chemical fume hood is operational. Cover the work surface with absorbent, plastic-backed paper.[6]
-
Gathering Materials : Assemble all necessary glassware, spatulas, and other equipment before handling the chemical.
-
Weighing :
-
Tare a suitable weighing boat or glossy weighing paper on the analytical balance.[7][8]
-
Carefully dispense the solid from the reagent bottle onto the weighing boat.[7][9] Use a spatula to control the amount transferred.[10]
-
Avoid creating dust. If the compound is a fine powder, handle it with extra care to minimize aerosolization.[6]
-
Record the mass and promptly close the reagent bottle.
-
Never return excess chemical to the original container to prevent contamination.[7]
-
2.2. Transfer and Reaction
-
Transferring to Reaction Vessel :
-
Rinsing : To ensure a complete transfer for quantitative reactions, rinse the weighing boat or paper with a small amount of the reaction solvent and add the rinsing to the reaction vessel.[7][8]
-
Running the Reaction : Conduct the reaction within the chemical fume hood. Ensure proper ventilation and be prepared for any potential exothermic events.
Emergency Procedures
3.1. Spills
-
Minor Spills :
-
Major Spills :
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional safety office.
-
Prevent entry to the contaminated area.
-
Only trained emergency personnel should handle large spills.[13]
-
3.2. Personal Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is crucial to ensure environmental safety and regulatory compliance.
4.1. Chemical Waste
-
This compound is a non-halogenated organic compound.
-
Dispose of the neat compound and any solutions containing it in a designated "non-halogenated organic waste" container.[14][15][16][17][18]
-
Ensure the waste container is properly labeled with its contents.[14][17]
-
Do not mix with halogenated waste, as this significantly increases disposal costs and complexity.[15][16]
4.2. Contaminated Materials
-
Dispose of contaminated items such as gloves, weighing boats, and absorbent paper in a sealed bag and place it in the solid chemical waste container.
-
Heavily contaminated glassware should be rinsed with a suitable solvent, and the rinsing should be collected as non-halogenated organic waste before washing.
Safe Handling Workflow
Caption: Safe handling workflow diagram.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. westlab.com [westlab.com]
- 4. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. webassign.net [webassign.net]
- 10. Transferring Solid from Weighing Paper [chemedx.org]
- 11. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 12. egr.msu.edu [egr.msu.edu]
- 13. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. campusoperations.temple.edu [campusoperations.temple.edu]
- 18. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
